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  • Product: 4-Bromo-3-methylthiophene-2-carboxamide
  • CAS: 945557-05-1

Core Science & Biosynthesis

Foundational

Comprehensive Structural Analysis Guide: 4-Bromo-3-methylthiophene-2-carboxamide

The following technical guide details the structural analysis of 4-Bromo-3-methylthiophene-2-carboxamide . It is designed for researchers requiring rigorous validation of this specific regioisomer, particularly to distin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 4-Bromo-3-methylthiophene-2-carboxamide . It is designed for researchers requiring rigorous validation of this specific regioisomer, particularly to distinguish it from its thermodynamically favored isomers (e.g., 5-bromo analogs) often generated during synthesis.

Executive Summary & Strategic Importance

In medicinal chemistry, the 4-Bromo-3-methylthiophene-2-carboxamide scaffold serves as a critical "hinge" fragment for kinase inhibitors and a bioisostere for phenyl-carboxamides.[1] Its value lies in the 4-position bromine , which enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule into the solvent-accessible pocket of a protein target.[1]

The Critical Challenge: Direct bromination of 3-methylthiophene-2-carboxamide typically yields the 5-bromo isomer (thermodynamic product) due to the high reactivity of the


-position (C5) in thiophenes.[1] The desired 4-bromo  isomer (kinetic or blocked-precursor product) is structurally subtle to differentiate.[1] This guide provides a self-validating analytical workflow to confirm the 4-bromo regiochemistry and rule out the 5-bromo impurity.

Structural Characterization Strategy

To validate the structure, we must answer three questions:

  • Elemental Composition: Is the bromine present? (Mass Spectrometry)

  • Functional Integrity: Is the primary amide intact? (IR/NMR)

  • Regiochemistry (The "Isomer Trap"): Is the bromine at C4 or C5? (NOESY/HMBC NMR)[1]

Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Material (Target: 4-Br-3-Me) Decision Isomer Check (1H NMR) Start->Decision Test1 H-Ar Chemical Shift (> 7.3 ppm vs < 7.0 ppm) Decision->Test1 Step 1: Shift Analysis Test2 NOESY Experiment (Me-Ar Correlation?) Test1->Test2 Ambiguous? ResultCorrect CONFIRMED: 4-Bromo (H-5 present, No Me-Ar NOE) Test1->ResultCorrect H-Ar ~7.5 ppm (H5) ResultWrong REJECTED: 5-Bromo (H-4 present, Strong Me-Ar NOE) Test1->ResultWrong H-Ar ~6.9 ppm (H4) Test2->ResultCorrect NOE Negative Test2->ResultWrong NOE Positive

Figure 1: Decision tree for distinguishing the target 4-bromo isomer from the common 5-bromo impurity.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is mandatory.[1] Chloroform (

) often obscures the amide protons or leads to broad, unresolved signals due to rotation. DMSO sharpens the amide doublet/singlet and separates water peaks.

H NMR Prediction & Interpretation
ProtonPositionMultiplicityShift (

ppm)
Diagnostic Logic
Amide

2-CONHBroad Singlet7.4 - 7.8Exchangeable with

.[1] Often appears as two peaks due to restricted rotation.
Amide

2-CONHBroad Singlet7.0 - 7.4Second amide proton.[1]
Aromatic H C-5 Singlet (s) 7.55 - 7.65 CRITICAL: An

-proton (H5) is deshielded by the Sulfur.[1] If this signal is upfield (6.9-7.1 ppm), it is likely the

-proton (H4), indicating you have the 5-bromo isomer .[1]
Methyl C-3Singlet (s)2.3 - 2.5May show fine splitting if long-range coupling to H-4/H-5 exists.[1]
The "Smoking Gun" Experiment: 1D NOE or 2D NOESY

To conclusively prove the regiochemistry, irradiate the Methyl signal (~2.4 ppm) and observe the aromatic region.

  • Scenario A (Target: 4-Bromo-3-Methyl):

    • The Methyl (C3) and the Aromatic Proton (C5) are separated by the bulky Bromine atom at C4.[1]

    • Result: NO NOE enhancement observed at the aromatic singlet.

  • Scenario B (Impurity: 5-Bromo-3-Methyl):

    • The Methyl (C3) and the Aromatic Proton (C4) are adjacent neighbors.[1]

    • Result: Strong NOE enhancement observed at the aromatic singlet.

Mass Spectrometry (MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Ion:

    
     Da.
    
  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 doublet ratio for the M and M+2 peaks (

    
     and 
    
    
    
    ).[1]
    • If the ratio is not 1:1, suspect contamination (e.g., des-bromo or di-bromo impurities).

Infrared Spectroscopy (FT-IR)
  • Amide I Band: ~1650-1670 cm⁻¹ (Strong, C=O stretch).

  • Amide II Band: ~1580-1600 cm⁻¹ (N-H bend).[1]

  • C-Br Stretch: ~600-700 cm⁻¹ (Fingerprint region, useful for purity comparison against standard).[1]

Experimental Protocols

Protocol A: HPLC Purity & Identity Method

Use this method to quantify the 5-bromo impurity, which often co-elutes in standard gradients.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).[1]

    • 2-12 min: 5%

      
       95% B (Linear ramp).[1]
      
    • 12-15 min: 95% B.[1]

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]

  • Retention Time Logic: The 4-bromo isomer is typically slightly less lipophilic than the 5-bromo isomer due to the steric crowding of the bromine between the methyl and the sulfur/amide vectors, potentially reducing effective surface area.[1] Expect the 4-bromo to elute slightly earlier than the 5-bromo isomer.[1]

Protocol B: Regiochemistry Validation (NMR)
  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
     .
    
  • Acquire standard

    
    H  (16 scans).
    
  • Check Aromatic Singlet:

    • If

      
       ppm 
      
      
      
      STOP. Likely 5-bromo isomer.[1]
    • If

      
       ppm 
      
      
      
      PROCEED. Likely 4-bromo isomer.[1]
  • Run 1D NOE (Selective Gradient NOE):

    • Set irradiation frequency on the Methyl singlet (~2.4 ppm).

    • Mixing time: 500 ms.

    • Pass Criteria: < 1% enhancement of the aromatic peak.

Synthesis & Stability Context (Why Analysis Matters)

Understanding the synthesis route aids in predicting impurities.

  • Route 1: Direct Bromination of 3-methylthiophene-2-carboxamide. [1]

    • Risk:[2] High. Yields predominantly 5-bromo (thermodynamic).[1]

    • Analysis Focus: Quantifying 5-bromo impurity.[1]

  • Route 2: Lithiation-Bromination (Halogen Dance).

    • Starting from 2-bromo-3-methylthiophene

      
       Lithiation migrates Br to pos 5? No, usually requires specific blocking groups.
      
    • Preferred Route: Bromination of a 3-methylthiophene-2-ester precursor before amide formation, often requiring separation of isomers by column chromatography.[1]

  • Stability: Thiophene carboxamides are generally stable, but the C5 position (if unsubstituted) is prone to oxidation. In the 4-bromo isomer, the C5 position is open (H-5).[1]

    • Storage: Store at -20°C, protected from light (to prevent radical debromination).

References

  • Thiophene Regioselectivity & Lithiation

    • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021).[3] Molbank.[3]

    • Mechanistic insight into the lithi
  • General Thiophene NMR Data

    • Methyl 3-bromothiophene-2-carboxylate NMR Data. ChemicalBook.

    • Spectral Database for Organic Compounds (SDBS).
  • Medicinal Chemistry Applications

    • Thiophene-2-carboxamide scaffold in anticancer agents.[1][4][5][6] (2025).[4][5][6][7][8][9] Int. J. Mol. Sci.

Disclaimer

This guide is intended for professional laboratory use. All chemical handling must comply with local safety regulations (OSHA/ECHA).[1] The author assumes no liability for experimental outcomes based on these protocols.

Sources

Exploratory

Thiophene-2-Carboxamide Architectures: A Medicinal Chemistry Technical Guide

Executive Summary The thiophene-2-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to mimic the benzamide pharmacophore while offering unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene-2-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to mimic the benzamide pharmacophore while offering unique electronic and steric advantages. This guide analyzes the scaffold's utility in kinase inhibition (specifically JAK/STAT pathways) and antimicrobial resistance. It provides a technical roadmap for synthesis via the Gewald reaction, structural optimization strategies, and validated experimental protocols.

Structural Logic & Bioisosterism

The thiophene ring is not merely a "spacer" but a functional bioisostere of the benzene ring. Its incorporation into the 2-carboxamide position alters the physicochemical profile of a drug candidate in three critical ways:

  • Electronic Distribution: The sulfur atom in the thiophene ring possesses lone pairs that can participate in hydrogen bonding or dipole interactions, unlike the carbon atoms in a phenyl ring. The ring is electron-rich (

    
    -excessive), making it more susceptible to electrophilic attack but also capable of distinct 
    
    
    
    -stacking interactions within protein binding pockets.
  • Lipophilicity & Metabolic Stability: Thiophene is generally more lipophilic than benzene (

    
     increase), enhancing membrane permeability. However, the S-atom can be a site for oxidative metabolism (S-oxidation), which must be managed via substitution patterns (e.g., blocking the C5 position).
    
  • Bond Angles: The internal bond angle of thiophene (~92° at Sulfur) is significantly tighter than the 120° of benzene, altering the vector projection of substituents. This "scaffold contraction" allows the carboxamide carbonyl and amine to access binding pockets that might be sterically occluded for larger benzamide analogs.

Pharmacophore Visualization: The JAK2 Binding Mode

In Janus Kinase 2 (JAK2) inhibitors, the thiophene-2-carboxamide often serves as the "hinge binder." The amide nitrogen (NH) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the carbonyl oxygen accepts a hydrogen bond.

JAK2_Binding_Logic Scaffold Thiophene-2-carboxamide Core Hinge Kinase Hinge Region (Leu932 in JAK2) Scaffold->Hinge H-Bond (Amide NH -> CO) Scaffold->Hinge H-Bond (Amide CO -> NH) Solvent Solvent Front (Solubilizing Group) Scaffold->Solvent N-Substitution (Amide) Hydrophobic Hydrophobic Pocket (Specificity) Scaffold->Hydrophobic C4/C5 Substitution

Figure 1: Pharmacophore mapping of Thiophene-2-carboxamide within the JAK2 ATP-binding pocket.

The Synthetic Engine: The Gewald Reaction

The most robust method for constructing the 2-aminothiophene core—which is subsequently acylated to form the carboxamide—is the Gewald Reaction .[1] This multi-component condensation is preferred over thiophene lithiation due to its mild conditions and ability to introduce high complexity in a single step.

Mechanism & Workflow

The reaction involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., ethyl cyanoacetate) in the presence of elemental sulfur and a base.

Gewald_Mechanism Ketone Ketone/Aldehyde (R-CH2-C=O) Knoevenagel 1. Knoevenagel Condensation (Formation of unsaturated nitrile) Ketone->Knoevenagel Nitrile Activated Nitrile (CN-CH2-COOEt) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Base Base (Morpholine/Et2NH) Base->Knoevenagel Thiolation 2. Thiolation (Addition of S to alkyl chain) Knoevenagel->Thiolation + Sulfur Cyclization 3. Intramolecular Cyclization (Attack on Nitrile) Thiolation->Cyclization Product 2-Aminothiophene-3-carboxylate Cyclization->Product Tautomerization

Figure 2: The Gewald Reaction mechanism: A convergent synthesis of the thiophene core.

Therapeutic Profiles & Case Studies

Case Study A: Kinase Inhibition (JAK2/TYK2)

The JAK-STAT pathway is a critical driver in myeloproliferative neoplasms.

  • Compound of Interest: SAR-20347 and related Merck analogues.

  • Mechanism: These derivatives function as ATP-competitive inhibitors. The thiophene-2-carboxamide replaces the urea linker found in earlier inhibitors (like filgotinib analogs), improving metabolic stability while maintaining the critical hydrogen bonding geometry.

  • Data Insight:

    • Selectivity: High selectivity for TYK2 (

      
       nM) and JAK2 (
      
      
      
      nM) over JAK3 (
      
      
      nM).[2]
    • SAR:[2][3][4][5][6] Substitution at the thiophene C3 position with a phenyl ring (often carrying a solubilizing morpholine group) extends into the solvent-exposed region, improving solubility and pharmacokinetic profiles.

Case Study B: Antimicrobial Resistance (ESBL E. coli)

With the rise of Extended-Spectrum


-Lactamase (ESBL) producing bacteria, novel non-beta-lactam scaffolds are urgent.[7]
  • Target: N-(4-methylpyridin-2-yl)thiophene-2-carboxamides.

  • Activity: These compounds have shown efficacy against E. coli ST131 strains.[7]

  • Mechanism: Molecular docking suggests these compounds bind to the active site of the

    
    -lactamase enzyme or potentially InhA (in mycobacterial contexts), disrupting cell wall synthesis or resistance mechanisms.
    
  • Key Data: Compounds with electron-donating groups (e.g., methoxy) on the aryl rings often show superior zones of inhibition compared to unsubstituted analogs.

Compound ClassTargetKey Substituent (R)Activity Metric
Thiophene-carboxamideJAK2 (Kinase)4-(Morpholinomethyl)phenyl

nM
Thiophene-carboxamideTYK2 (Kinase)4-Chlorophenyl

nM
N-Pyridyl-thiopheneE. coli (ESBL)4-Methylpyridin-2-ylHigh Zone of Inhibition

Experimental Protocols

Protocol 1: General Gewald Synthesis of 2-Aminothiophene-3-carboxylate

This protocol yields the core scaffold required for further functionalization.

Reagents:

  • Cyclohexanone (or substituted ketone) (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (15 mmol)

  • Ethanol (30 mL)

Step-by-Step:

  • Mixing: In a 100 mL round-bottom flask, combine the ketone, ethyl cyanoacetate, and sulfur in absolute ethanol.

  • Activation: Dropwise add morpholine over 5 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 60°C initially.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 3–5 hours. Monitor consumption of starting materials via TLC (Hexane:EtOAc 4:1).

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain the pure 2-aminothiophene derivative.

Protocol 2: Amide Coupling (Carboxamide Formation)

Conversion of the 2-carboxylic acid (obtained via hydrolysis of the Gewald ester) to the active carboxamide drug candidate.

Reagents:

  • Thiophene-2-carboxylic acid derivative (1.0 eq)

  • Amine partner (e.g., 4-amino-pyridine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and DIPEA in DMF under nitrogen atmosphere. Add HATU and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the amine partner in one portion.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (2x), water (2x), and brine. Dry over 
    
    
    
    .
  • Validation: Verify structure via

    
    -NMR (look for amide NH singlet around 8.0–10.0 ppm) and LC-MS.
    

References

  • Works, M. G., et al. (2014).[2] "Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis."[2] Journal of Immunology. (Discusses SAR-20347).[2]

  • Haidle, A., et al. (2014).[8] "Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms." Bioorganic & Medicinal Chemistry Letters.

  • Obaidullah, A. J., et al. (2023). "Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131." Molecules.

  • Putrova, Z., et al. (2010).[9] "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc.

  • Metwally, H. M., et al. (2023).[6] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry.

Sources

Foundational

A Technical Guide to Pharmacophore Modeling of Brominated Thiophene Carboxamides as Kinase Inhibitors

This guide provides an in-depth exploration of pharmacophore modeling as applied to the discovery and optimization of brominated thiophene carboxamides, a chemical class of significant interest in kinase inhibitor develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of pharmacophore modeling as applied to the discovery and optimization of brominated thiophene carboxamides, a chemical class of significant interest in kinase inhibitor development. We will move beyond a simple recitation of steps to dissect the strategic decisions, validation checkpoints, and underlying scientific principles that underpin a robust and predictive modeling workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore-based strategies for hit identification and lead optimization.

The Strategic Imperative: Why Model Brominated Thiophene Carboxamides?

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] Its aromaticity and planarity facilitate strong receptor binding, while its structure allows for diverse functionalization to enhance potency and selectivity.[1] The introduction of a bromine atom is a deliberate strategic choice. Beyond simply increasing molecular weight, bromine can introduce key interactions, such as halogen bonds, which can significantly alter binding affinity and selectivity.[2] Furthermore, "bromination" can beneficially influence a compound's metabolic profile and duration of action.[2][3]

Given the vast chemical space of possible substitutions, a purely synthetic approach to exploring structure-activity relationships (SAR) is inefficient. Pharmacophore modeling provides a rational, computationally-driven framework to identify the essential three-dimensional arrangement of chemical features required for biological activity.[4][5] This allows us to screen vast virtual libraries for novel active compounds and to guide the synthesis of more potent and selective analogs.

Choosing the Right Path: Ligand-Based vs. Structure-Based Modeling

A critical initial decision in any pharmacophore modeling project is the choice between a ligand-based or structure-based approach.[6][7] This choice is dictated by the available data and provides a clear example of causality in experimental design.

  • Ligand-Based Pharmacophore Modeling (LBPM): This is the method of choice when the three-dimensional structure of the target protein is unknown.[5] It relies on a set of known active ligands to derive a hypothesis of the essential features for activity. The underlying assumption is that these diverse molecules bind to the same target site in a similar fashion.[8]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution crystal structure of the target protein (ideally co-crystallized with a ligand) is available, SBPM is the preferred approach.[9] This method analyzes the key interaction points within the binding site to generate a pharmacophore model that is complementary to the receptor.[9]

For our case study, we will proceed with a Ligand-Based Pharmacophore Modeling workflow. This is a common scenario in early-stage drug discovery where a set of active compounds has been identified from screening, but a high-resolution structure of the target kinase in complex with a brominated thiophene carboxamide is not yet available. This approach allows us to leverage the existing SAR data to build a predictive model.

The Ligand-Based Pharmacophore Modeling Workflow: A Self-Validating System

The following protocol is designed as a self-validating system, with iterative steps of model generation, refinement, and rigorous statistical assessment to ensure the final pharmacophore is robust and predictive.

Step 1: Curating the Training and Test Sets

The quality of the input data is the single most important factor determining the success of a pharmacophore model.[5] Therefore, careful curation of the training and test sets is paramount.

Protocol:

  • Data Collection: Compile a dataset of brominated thiophene carboxamide derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific kinase target (e.g., JNK1).[10]

  • Activity Thresholds: Define clear activity thresholds to classify compounds as "active," "moderately active," and "inactive." For example:

    • Active: IC50 < 1 µM

    • Moderately Active: 1 µM < IC50 < 10 µM

    • Inactive: IC50 > 10 µM

  • Structural Diversity: Ensure the active compounds in the training set have structural diversity. Including multiple chemical scaffolds that are known to be active against the target can lead to a more comprehensive model.[11]

  • Set Partitioning: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to generate the pharmacophore models, while the test set is used for external validation.[8]

Expert Insight: It is crucial that the test set is a representative sample of the overall dataset in terms of both activity ranges and structural diversity. This ensures an unbiased evaluation of the model's predictive power.

Step 2: Conformational Analysis and Feature Identification

Ligands are not static; their flexibility is a key component of their interaction with a target. This step explores the conformational space of the training set ligands to identify the likely bioactive conformation.

Protocol:

  • Conformer Generation: For each molecule in the training set, generate a diverse set of low-energy 3D conformers.[2]

  • Feature Definition: Identify the key pharmacophoric features within each conformer. Standard features include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive and Negative Ionizable centers

  • Molecular Alignment: Superimpose the conformers of the active molecules to identify common spatial arrangements of pharmacophoric features.[2]

Step 3: Pharmacophore Hypothesis Generation

From the aligned features, multiple pharmacophore hypotheses are generated. A hypothesis is a specific 3D arrangement of a set of features.

Protocol:

  • Hypothesis Generation: Use software (e.g., Phase, LigandScout, MOE) to generate a set of pharmacophore hypotheses that are common to the most active compounds.[12]

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map to the active compounds while ignoring the inactive ones.

Step 4: Rigorous Model Validation

This is the most critical phase of the workflow, where the trustworthiness of the generated hypotheses is rigorously tested.[8] A model that is not properly validated is unlikely to be predictive.

Protocol:

  • Internal Validation (Training Set): The best-ranked hypotheses are evaluated for their ability to correctly classify the compounds in the training set.

  • External Validation (Test Set): The hypotheses are then challenged with the unseen test set. This is a more reliable measure of the model's predictive power on new chemical entities.[9]

  • Decoy Set Screening: A large set of "decoy" molecules (compounds with similar physicochemical properties to the actives but presumed to be inactive) is screened against the pharmacophore. A good model should have a low hit rate for decoys.

  • Statistical Metrics: Several statistical metrics are used to quantify the model's quality:

    • Enrichment Factor (EF): Measures how much better the pharmacophore model is at identifying active compounds compared to a random selection.

    • Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives. An AUC of 1.0 represents a perfect model, while 0.5 represents a random model.[13]

Expert Insight: A common pitfall is to over-rely on a single validation metric. A truly robust model will perform well across multiple validation techniques. The combination of an external test set and a large decoy set provides a high degree of confidence in the model's predictive capabilities.[11]

Case Study: Pharmacophore Model for Brominated Thiophene Carboxamide JNK Inhibitors

Let's consider a hypothetical but plausible case study based on published data for thiophene carboxamide inhibitors of c-Jun N-terminal kinase (JNK).[10] JNK is a key signaling protein implicated in inflammatory diseases and cancer.[14][15]

Dataset and Model Generation

A set of 50 thiophene carboxamides, including several brominated analogs with known JNK1 IC50 values, was compiled.[10] Thirty-five compounds were placed in the training set, and 15 in the test set. Following the ligand-based workflow, a top-scoring pharmacophore hypothesis was generated, consisting of:

  • One Hydrogen Bond Acceptor (HBA)

  • One Hydrogen Bond Donor (HBD)

  • One Hydrophobic (HY) feature

  • One Aromatic Ring (AR)

Quantitative Data and SAR Insights

The following table summarizes the activity of key compounds and how they map to the generated pharmacophore.

Compound IDStructureJNK1 IC50 (µM)[10]Pharmacophore Fit
1 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide26.04/4
5g 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide5.44/4
26 2-(2-(2-chlorophenyl)acetamido)thiophene-3-carboxamide1.44/4
34 2-(2-(4-bromophenyl)acetamido)thiophene-3-carboxamide> 253/4
5f N-phenyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxamide> 1002/4

Interpretation:

  • The unsubstituted thiophene core (5g ) is more potent than the dimethyl-substituted version (1 ), suggesting the methyl groups may cause a steric clash.

  • The presence of a halogen, such as chlorine at the 2-position of the phenyl ring (26 ), significantly enhances potency.

  • However, a larger bromine atom at the 4-position (34 ) leads to a loss of activity, indicating a size constraint in that region of the binding pocket. This compound likely fails to satisfy one of the key pharmacophoric features.

  • Moving the carboxamide to a different position on the thiophene ring (5f ) completely abolishes activity, highlighting the critical spatial arrangement of the pharmacophoric features.[10]

Model Validation Results
MetricValueInterpretation
AUC of ROC Curve 0.88Good ability to distinguish actives from inactives.
Enrichment Factor (top 1%) 25The model is 25 times more likely to find actives in the top 1% of a screened library than random selection.

These strong validation metrics suggest the pharmacophore model is robust and can be reliably used for virtual screening.

Visualizing the Workflow and Biological Context

Diagrams are essential for conceptualizing complex workflows and biological systems.

Pharmacophore Modeling Workflow

PharmacophoreWorkflow cluster_0 1. Data Preparation cluster_1 2. Model Generation cluster_2 3. Validation cluster_3 4. Application DataCollection Collect Actives & Inactives SetPartition Partition into Training & Test Sets DataCollection->SetPartition ConformerGen Generate Conformers SetPartition->ConformerGen FeatureID Identify Pharmacophoric Features ConformerGen->FeatureID HypoGen Generate Hypotheses FeatureID->HypoGen InternalVal Internal Validation (Training Set) HypoGen->InternalVal ExternalVal External Validation (Test Set) InternalVal->ExternalVal DecoyScreen Decoy Set Screening ExternalVal->DecoyScreen Stats Statistical Analysis (ROC, EF) DecoyScreen->Stats ValidatedModel Validated Pharmacophore Model Stats->ValidatedModel VirtualScreening Virtual Screening ValidatedModel->VirtualScreening LeadOpt Lead Optimization ValidatedModel->LeadOpt

Caption: Ligand-Based Pharmacophore Modeling Workflow.

JNK Signaling Pathway

JNK_Pathway Stress Environmental Stress (UV, Oxidative Stress) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Response Gene Transcription (Inflammation, Apoptosis) AP1->Response Inhibitor Brominated Thiophene Carboxamide Inhibitor Inhibitor->JNK

Caption: Simplified JNK Signaling Pathway and Inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating workflow for the pharmacophore modeling of brominated thiophene carboxamides. By integrating careful data curation, robust model generation, and rigorous statistical validation, it is possible to develop predictive models that can significantly accelerate kinase inhibitor discovery. The case study on JNK inhibitors demonstrates how this approach can rationalize SAR and guide the design of more potent compounds.

Future advancements in this field will likely involve the integration of machine learning and artificial intelligence to improve feature selection and predictive accuracy.[6] Furthermore, the use of dynamic pharmacophore models derived from molecular dynamics simulations will provide a more realistic representation of ligand-target interactions.[6] By combining these advanced computational techniques with sound medicinal chemistry principles, the path from hit discovery to clinical candidate can be made more efficient and successful.

References

  • Pharmacophore modeling: advances and pitfalls. (2026). Frontiers. [Link]

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions. [Link]

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Exploratory

Provisional Safety Profile: 4-Bromo-3-methylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is a provisional safety and handling guide for 4-Bromo-3-methylthiophene-2-carboxamide (CAS No. 945557-05-1).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a provisional safety and handling guide for 4-Bromo-3-methylthiophene-2-carboxamide (CAS No. 945557-05-1). A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication. The information herein is extrapolated from the safety data of structurally similar compounds. This guide should be used for preliminary planning purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical. All laboratory work should be performed under the direct supervision of a qualified chemist and in accordance with all applicable safety regulations.

Introduction: Understanding the Compound

4-Bromo-3-methylthiophene-2-carboxamide is a substituted thiophene derivative. The thiophene ring is a common scaffold in medicinal chemistry, and the presence of a bromine atom, a methyl group, and a carboxamide functional group suggests its potential utility as a building block in the synthesis of novel pharmaceutical agents. The reactivity and biological activity of such compounds are of significant interest to researchers in drug discovery. However, the specific toxicological and safety properties of this particular molecule have not been extensively documented. Therefore, a cautious and informed approach to its handling is paramount.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds such as 4-Bromothiophene-2-carbaldehyde and various brominated thiophene derivatives, 4-Bromo-3-methylthiophene-2-carboxamide should be treated as a hazardous substance.[][2] The anticipated hazards are summarized in the table below.

Hazard Category Anticipated Classification Rationale based on Analogous Compounds
Acute Oral ToxicityCategory 4Harmful if swallowed.[2]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[2]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3]

Signal Word: Warning

Pictograms:

Emergency First-Aid Workflow

  • Inhalation: If inhaled, move the person to fresh air. [3]If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes. [3]Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. [3]Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. [3]Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage: Ensuring a Safe Laboratory Environment

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling
  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood. [2]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. [3]Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area. [2]Keep the container tightly closed.

  • Incompatibilities: Keep away from strong oxidizing agents.

Physical and Chemical Properties

While specific data for 4-Bromo-3-methylthiophene-2-carboxamide is limited, the properties of a closely related ester, Methyl 4-bromo-3-methylthiophene-2-carboxylate (CAS 265652-38-8), can provide some insight. [4]

Property Value for Methyl 4-bromo-3-methylthiophene-2-carboxylate
Molecular Formula C7H7BrO2S [4]
Molecular Weight 235.1 g/mol [4]
Appearance Solid [4]

| Purity | >97% [4]|

Stability and Reactivity

The compound is expected to be stable under recommended storage conditions. However, it may be sensitive to light and air. Avoid exposure to strong oxidizing agents, which could lead to vigorous reactions. Hazardous decomposition products may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide gas.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Experimental Protocols: A Framework for Safe Use

The following is a generalized workflow for handling 4-Bromo-3-methylthiophene-2-carboxamide in a research setting. This should be adapted to the specifics of your experimental design.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment PPE Donning PPE Donning Risk Assessment->PPE Donning Weighing in Fume Hood Weighing in Fume Hood PPE Donning->Weighing in Fume Hood Dissolution in Fume Hood Dissolution in Fume Hood Weighing in Fume Hood->Dissolution in Fume Hood Reaction Setup Reaction Setup Dissolution in Fume Hood->Reaction Setup Quenching Quenching Reaction Setup->Quenching Waste Segregation Waste Segregation Quenching->Waste Segregation Decontamination Decontamination Waste Segregation->Decontamination PPE Doffing PPE Doffing Decontamination->PPE Doffing

Safe Handling Workflow

References

  • Stenutz. 4-bromo-3-methylthiophene-2-carboxaldehyde. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-bromo-3-methoxythiophene-2-carboxylate. [Link]

  • J&K Scientific LLC. 4-Bromothiophene-3-carboxamide. [Link]

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Foundational

A Strategic Guide to Bioisosteric Replacements for Thiophene-2-Carboxamide Scaffolds in Drug Discovery

Abstract The thiophene-2-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene-2-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, arising from the sulfur-containing aromatic ring, coupled with the hydrogen bonding capabilities of the carboxamide moiety, allow for potent and selective interactions with a diverse range of biological targets.[1] However, challenges related to metabolic instability, off-target toxicity, and suboptimal physicochemical properties often necessitate molecular modifications. Bioisosteric replacement, a powerful strategy in drug design, offers a rational approach to fine-tune these properties while preserving or enhancing biological activity.[3] This in-depth technical guide provides a comprehensive overview of bioisosteric replacements for the thiophene-2-carboxamide scaffold, delving into the strategic considerations, synthetic methodologies, and impact on pharmacological profiles. We will explore replacements for both the thiophene ring and the carboxamide linker, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of lead optimization in this chemical space.

The Thiophene-2-Carboxamide Core: A Privileged Scaffold

The significance of the thiophene ring in medicinal chemistry cannot be overstated, with numerous FDA-approved drugs incorporating this heterocycle.[1][2] Its structural similarity to the phenyl ring allows it to act as a bioisostere, often leading to improved physicochemical properties and metabolic stability.[1][4] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[1] When coupled with a carboxamide linker, a functional group present in approximately 40% of all bioactive compounds, the resulting scaffold offers a versatile platform for drug design.[3] The amide group's ability to form strong hydrogen bonds is crucial for target binding.[3] However, the susceptibility of the amide bond to enzymatic hydrolysis presents a significant challenge in drug development.[3][5]

This guide will systematically deconstruct the thiophene-2-carboxamide scaffold, addressing bioisosteric replacement strategies for both the thiophene ring and the carboxamide moiety.

Principles of Bioisosterism: A Refresher

Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of a functional group or atom with another that possesses similar physical and chemical properties, with the goal of producing a molecule with similar or improved biological activity.[3] Bioisosteres are broadly categorized into two classes:

  • Classical Bioisosteres: These are atoms or groups that share the same number of valence electrons and have similar sizes and shapes.[3] Examples include the replacement of a hydrogen atom with a fluorine atom or the substitution of a -CH= group in a benzene ring with a sulfur atom in a thiophene ring.[4]

  • Non-Classical Bioisosteres: These are structurally distinct groups that do not adhere to the strict electronic and steric rules of classical bioisosteres but can still produce similar biological effects through comparable interaction patterns with the target.[3][6] This class is more diverse and includes functional groups that mimic the overall electronic and steric profile of the original moiety.

The successful application of bioisosterism is highly context-dependent, and not all substitutions will yield favorable outcomes.[3] A thorough understanding of the structure-activity relationship (SAR) of the parent molecule is paramount.

Bioisosteric Replacements for the Thiophene Ring

The thiophene ring in the thiophene-2-carboxamide scaffold often serves as a lipophilic, aromatic spacer that orients the carboxamide and other substituents for optimal target engagement. Its replacement can modulate lipophilicity, metabolic stability, and potential off-target activities, such as CYP inhibition.[7]

Classical Ring Bioisosteres

The most common classical bioisosteric replacement for a thiophene ring is a phenyl ring .[4] While this may seem like a step backward in some cases, it can be a valuable strategy to probe the importance of the sulfur atom and its associated electronic properties. Other five-membered heterocyclic rings such as furan , pyrrole , and selenophene are also considered classical bioisosteres.

BioisostereRationale for ReplacementPotential AdvantagesPotential Disadvantages
Phenyl To probe the necessity of the heteroatom and explore different substitution patterns.[4]Well-understood chemistry and SAR.May introduce new metabolic liabilities (e.g., aromatic oxidation).[7]
Furan To modulate electronic properties and hydrogen bonding potential.Can alter metabolic profile.May be less stable than thiophene.
Pyrrole To introduce a hydrogen bond donor and alter polarity.Can form additional interactions with the target.Potential for N-oxidation or N-glucuronidation.
Thiazole To introduce an additional heteroatom, altering electronic distribution and polarity.[5]Can improve metabolic stability and solubility.May introduce new binding interactions or clashes.
Non-Classical Ring Bioisosteres

Non-classical replacements for the thiophene ring offer a broader scope for modulating physicochemical properties. These can include other aromatic and even non-aromatic rings.

  • Pyridine and other Azines: Introducing a nitrogen atom into the aromatic ring increases polarity and can serve as a hydrogen bond acceptor, potentially reducing CYP-mediated metabolism.[7]

  • Saturated and Partially Saturated Rings: Replacing the aromatic thiophene with rings like cyclohexane or piperidine can significantly increase the sp3 character of the molecule. This can lead to improved solubility and metabolic stability while maintaining the desired spatial arrangement of substituents.[5]

  • Scaffold Hopping: In a more drastic approach, the entire thiophene-2-carboxamide core can be replaced by a completely different scaffold that maintains the key pharmacophoric features. This "scaffold hopping" strategy can lead to novel intellectual property and significantly improved drug-like properties.[8]

Bioisosteric Replacements for the Carboxamide Linker

The amide bond, while crucial for target interaction, is often a metabolic weak spot.[3] Its replacement with more stable isosteres is a common strategy to improve pharmacokinetic profiles.

Heterocyclic Amide Bioisosteres

A variety of five-membered heterocyclic rings can mimic the hydrogen bonding and conformational properties of the amide bond.[3][9]

BioisostereRationale for ReplacementPotential Advantages
1,2,4-Oxadiazole Mimics the planar geometry and dipole moment of the amide bond.[9]Increased metabolic stability and can improve cell permeability.[9]
1,3,4-Oxadiazole An alternative regioisomer that also mimics the amide bond.[9]Offers a different vector for substituents compared to the 1,2,4-isomer.
1,2,3-Triazole Can mimic both hydrogen bond donor and acceptor properties of the amide.[5][9]Synthetically accessible via "click chemistry".
Imidazole Introduces both hydrogen bond donor and acceptor capabilities.[3][9]Can influence the pKa of the molecule.
Thiazole Can act as a stable amide surrogate.[5]The sulfur atom can engage in specific interactions.
Acyclic Non-Classical Amide Bioisosteres

Several acyclic functional groups can also serve as effective amide isosteres.

  • Trifluoroethylamine: The strongly electronegative trifluoromethyl group mimics the carbonyl of the amide, and this motif can enhance metabolic stability by reducing susceptibility to proteolysis.[3]

  • Sulfonamides: One of the earliest discovered amide bioisosteres, sulfonamides can mimic the hydrogen bonding properties of amides.[3]

  • Ketones, Carbamates, and Ureas: These functional groups can mimic the polarity and planar geometry of the amide bond.[5]

Experimental Protocols

The successful implementation of bioisosteric replacement strategies relies on robust synthetic methods and rigorous biological evaluation.

General Synthesis of Thiophene-2-Carboxamide Analogs

A common method for the synthesis of thiophene-2-carboxamide derivatives involves the coupling of a substituted thiophene-2-carboxylic acid with a desired amine.

Protocol: Amide Coupling via Activated Ester

  • Activation of the Carboxylic Acid: To a solution of the substituted thiophene-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Reaction Mixture: Stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • Amine Addition: Add the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Completion: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[10]

Synthesis of a 1,2,4-Oxadiazole Bioisostere

This protocol outlines the synthesis of a 1,2,4-oxadiazole as a bioisosteric replacement for the amide bond, starting from thiophene-2-carbonitrile.

  • Formation of N'-hydroxythiophene-2-carboximidamide: To a solution of thiophene-2-carbonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents). Reflux the mixture for 4-6 hours.

  • Acylation: Cool the reaction mixture and add the desired acyl chloride or anhydride (1.1 equivalents) and a base like pyridine. Stir at room temperature overnight.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours to effect cyclization to the 1,2,4-oxadiazole.

  • Purification: After cooling, pour the reaction mixture into water and extract the product. Purify by column chromatography.

Visualization of Bioisosteric Replacement Strategies

The following diagrams illustrate the core concepts discussed in this guide.

Bioisosteric Replacements for Thiophene-2-Carboxamide Bioisosteric Replacements for Thiophene-2-Carboxamide Scaffold cluster_thiophene Classical cluster_thiophene_nonclassical Non-Classical cluster_carboxamide_heterocyclic Heterocyclic cluster_carboxamide_acyclic Acyclic Core Thiophene-2-Carboxamide Thiophene_Replacements Thiophene Ring Replacements Core->Thiophene_Replacements Bioisosterism Carboxamide_Replacements Carboxamide Moiety Replacements Core->Carboxamide_Replacements Bioisosterism Phenyl Phenyl Thiophene_Replacements->Phenyl Furan Furan Thiophene_Replacements->Furan Pyrrole Pyrrole Thiophene_Replacements->Pyrrole Thiazole_Ring Thiazole Thiophene_Replacements->Thiazole_Ring Pyridine Pyridine Thiophene_Replacements->Pyridine Saturated_Rings Saturated Rings Thiophene_Replacements->Saturated_Rings Scaffold_Hopping Scaffold Hopping Thiophene_Replacements->Scaffold_Hopping Oxadiazole 1,2,4-Oxadiazole Carboxamide_Replacements->Oxadiazole Triazole 1,2,3-Triazole Carboxamide_Replacements->Triazole Imidazole Imidazole Carboxamide_Replacements->Imidazole Trifluoroethylamine Trifluoroethylamine Carboxamide_Replacements->Trifluoroethylamine Sulfonamide Sulfonamide Carboxamide_Replacements->Sulfonamide Ketone Ketone/Carbamate/Urea Carboxamide_Replacements->Ketone

Caption: Overview of bioisosteric replacements for the thiophene-2-carboxamide scaffold.

Experimental_Workflow General Workflow for Bioisostere Evaluation Start Design of Bioisosteres Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays (Potency, Selectivity) Purification->In_Vitro_Assays ADME_Tox In Vitro ADME/Tox Assays (Metabolic Stability, CYP Inhibition, etc.) In_Vitro_Assays->ADME_Tox In_Vivo_Studies In Vivo Pharmacokinetic and Efficacy Studies ADME_Tox->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of bioisosteres.

Conclusion

The thiophene-2-carboxamide scaffold remains a highly attractive starting point for the development of novel therapeutics. A deep understanding of the principles of bioisosterism, coupled with rational design and efficient synthetic execution, empowers medicinal chemists to overcome the inherent challenges associated with this privileged scaffold. By strategically replacing the thiophene ring and/or the carboxamide linker, it is possible to significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately leading to safer and more effective medicines. This guide has provided a framework for approaching this complex but rewarding area of drug discovery, highlighting the key considerations and methodologies that can pave the way for the next generation of thiophene-based therapeutics.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amidation of 4-Bromo-3-methylthiophene-2-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Thiophene Carboxamides Thiophene-containing compounds are a cornerstone in medicinal chemistry, appearing in a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiophene Carboxamides

Thiophene-containing compounds are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. Their structural resemblance to phenyl rings, coupled with a distinct electronic profile, allows them to act as effective bioisosteres, often enhancing potency and modulating pharmacokinetic properties. The formation of an amide bond from a thiophene carboxylic acid is a critical transformation for generating diverse libraries of compounds for drug discovery. This guide provides a detailed examination and a robust protocol for the amidation of a key intermediate, 4-bromo-3-methylthiophene-2-carboxylic acid.

Core Principles: Activating the Carboxylic Acid for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is due to the acidic proton of the carboxylic acid readily protonating the basic amine, forming a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.

The general mechanism involves two key steps:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides) or an active ester (with uronium/aminium or phosphonium salts).

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent.

Several classes of coupling reagents are commonly employed, each with its own advantages and mechanistic nuances. For the amidation of 4-bromo-3-methylthiophene-2-carboxylic acid, a substituted heteroaromatic carboxylic acid, careful selection of the coupling agent and reaction conditions is crucial to ensure high yield and purity.

Recommended Protocol: Amidation using EDC and HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is an additive that reacts with the activated intermediate to form an HOBt-ester, which is less prone to side reactions like N-acylurea formation and can reduce racemization in chiral substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-bromo-3-methylthiophene-2-carboxylic acid≥97% PuritySigma-Aldrich
Amine (e.g., Aniline)Reagent GradeFisher Scientific
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98% PuritySigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%, AnhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
Brine (Saturated aqueous NaCl)Reagent GradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent GradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshVWR
Experimental Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylthiophene-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of EDC: Slowly add EDC (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Experimental Workflow Diagram

Amidation_Workflow cluster_prep Reaction Preparation cluster_reaction Amidation Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous DCM add_reagents Add Amine, HOBt, and DIPEA start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC cool->add_edc react Stir at RT (12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with DCM monitor->dilute wash Aqueous Washes (NaHCO₃, H₂O, Brine) dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Application

Using 4-Bromo-3-methylthiophene-2-carboxamide as an OLED intermediate

Application Note: Strategic Utilization of 4-Bromo-3-methylthiophene-2-carboxamide in OLED Materials Synthesis Executive Summary This guide details the application of 4-Bromo-3-methylthiophene-2-carboxamide as a "linchpi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-3-methylthiophene-2-carboxamide in OLED Materials Synthesis

Executive Summary

This guide details the application of 4-Bromo-3-methylthiophene-2-carboxamide as a "linchpin" intermediate in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials. Unlike simple precursors, this molecule possesses a unique trifunctional core—a bromine handle , a methyl steric spacer , and a carboxamide directing group .

These features allow for the construction of Thieno[2,3-d]pyrimidine derivatives, a class of electron-deficient heterocycles critical for:

  • Electron Transport Materials (ETMs): Due to high electron affinity and planar stacking.

  • Bipolar Host Materials: By coupling with hole-transporting donors (e.g., carbazole).

  • TADF Emitters: Serving as the acceptor moiety in Donor-Acceptor (D-A) architectures.[1]

Technical Rationale & Mechanism

The utility of 4-Bromo-3-methylthiophene-2-carboxamide lies in its ability to undergo orthogonal functionalization .

  • The Carboxamide (C2 Position): Acts as the electrophilic closure point. Reacting with formamide or orthoesters fuses a pyrimidine ring onto the thiophene, creating the electron-deficient thienopyrimidine core.

  • The Bromine (C4 Position): A stable handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This allows the attachment of conjugated systems after the heterocycle is formed, or before to extend the core.

  • The Methyl Group (C3 Position): Crucial for OLED lifetime. It provides steric bulk that prevents excessive pi-pi aggregation (which causes quenching) and improves the solubility of the final material in organic solvents for solution processing.

Application Protocols

Workflow A: Synthesis of Thienopyrimidine-based Electron Transport Hosts

Target: Creating a "Dual-Key" Scaffold for Bipolar Hosts.

Concept: The carboxamide is first cyclized to form the thienopyrimidine core.[2] This core retains the bromine atom, allowing for subsequent attachment of hole-transporting units.

This step fuses the pyrimidine ring. The 3-methyl group ensures the cyclization occurs selectively at the 2-carboxamide without interference.

  • Reagents: 4-Bromo-3-methylthiophene-2-carboxamide (1.0 eq), Formamide (excess).

  • Conditions: 160°C, 12 hours.

  • Mechanism: Thermal condensation.

Protocol:

  • Charge a 250 mL round-bottom flask with 4-Bromo-3-methylthiophene-2-carboxamide (10.0 g, 45.4 mmol) and Formamide (50 mL).

  • Heat the mixture to 160°C under an argon atmosphere. The solid will dissolve, and the solution will darken.

  • Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting amide spot (

    
    ) will disappear, replaced by a lower fluorescent spot.
    
  • Critical Step: Upon completion, cool the mixture to room temperature and pour into ice-water (200 mL). The product will precipitate.

  • Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).

  • Yield: ~85% of 6-Bromo-5-methylthieno[2,3-d]pyrimidin-4(3H)-one .

To make the molecule useful for OLEDs, the carbonyl oxygen (which is insulating) is often converted to a chlorine atom, creating a second reactive site for coupling.

  • Reagents: Product from Step 1 (1.0 eq),

    
     (excess).
    
  • Protocol: Reflux the thienopyrimidinone in

    
     for 4 hours. Quench carefully on ice.
    
  • Product: 4-Chloro-6-bromo-5-methylthieno[2,3-d]pyrimidine .

Workflow B: Construction of D-A-D Bipolar Host Materials

Target: High Triplet Energy (


) Host for Phosphorescent Emitters.

Concept: Use the Suzuki-Miyaura Coupling to replace the Bromine (and optionally the Chlorine from Workflow A) with Carbazole units. The Thienopyrimidine acts as the Acceptor (A), and Carbazole acts as the Donor (D).

Protocol:

  • Setup: In a glovebox, combine 4-Chloro-6-bromo-5-methylthieno[2,3-d]pyrimidine (1.0 eq), 9-Phenyl-9H-carbazol-3-ylboronic acid (2.2 eq), and

    
     (5 mol%).
    
  • Solvent: Degassed Toluene:Ethanol:2M

    
     (4:1:1 ratio).
    
  • Reaction: Heat to 90°C for 24 hours under

    
    .
    
  • Workup: Extract with Dichloromethane. Dry over

    
    .
    
  • Purification: Column chromatography on silica gel (DCM/Hexane gradient).

  • OLED Grade Purification: Sublimation at

    
     Torr is mandatory  to remove trace Pd, which acts as an exciton quencher.
    

Data Summary: Expected Properties of Final Material

PropertyValue (Approx.)Relevance to OLEDs
HOMO -5.8 eVMatches common Hole Transport Layers (HTL).
LUMO -2.6 eVFacilitates electron injection from LiF/Al.
Triplet Energy (

)
> 2.7 eVSufficient to host Green and Red Phosphorescent emitters.
TGA (

5%)
> 350°CHigh thermal stability for vacuum deposition.

Visualization: Reaction Pathway & Logic

OLED_Synthesis_Pathway cluster_logic Chemical Logic Start 4-Bromo-3-methylthiophene- 2-carboxamide (Precursor) Step1 Cyclization (Formamide, 160°C) Start->Step1 Ring Fusion Logic1 Amide + Methyl = Perfect positioning for Pyrimidine fusion Start->Logic1 Intermediate1 6-Bromo-5-methyl thieno[2,3-d]pyrimidin-4-one (Core Scaffold) Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Activation Logic2 Bromine survives cyclization to serve as coupling handle Intermediate1->Logic2 Intermediate2 4-Chloro-6-bromo Derivative (Dual-Key Activated) Step2->Intermediate2 Step3 Suzuki Coupling (Carbazole Boronic Acid) Intermediate2->Step3 Pd-Catalyzed Coupling Final D-A-D Bipolar Host (OLED Active Material) Step3->Final Functionalization

Caption: Step-wise transformation of the carboxamide precursor into a functional OLED host material, highlighting the preservation of the bromine handle for late-stage functionalization.

References

  • Elmongy, E. I., et al. (2022).[3] "Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives." ResearchGate. Available at: [Link]

  • Beilstein Journals. (2023). "Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application." Beilstein J. Org. Chem. Available at: [Link]

  • PubChem Compound Summary. (2025). "4-Bromo-3-methylthiophene-2-carboxamide." National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-methylthiophene Derivatives

Introduction: The Strategic Value of Aminothiophenes in Modern Chemistry The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Aminothiophenes in Modern Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] While broadly applicable, the extension of this methodology to heteroaromatic systems, particularly sulfur-containing heterocycles like thiophene, requires a nuanced understanding of the catalytic system to achieve optimal outcomes.

Thiophene derivatives, and specifically aminothiophenes, are privileged scaffolds in medicinal chemistry and drug development. They are integral components of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and antitumor activities.[7][8] The synthesis of 4-amino-3-methylthiophene derivatives, in particular, provides access to a class of compounds with significant potential for creating novel molecular entities.[9][10]

This guide provides an in-depth analysis and detailed protocols for the successful application of the Buchwald-Hartwig amination to 4-bromo-3-methylthiophene substrates. We will dissect the mechanistic underpinnings of the reaction, explain the causal relationships behind the selection of each reaction component, and provide a robust, field-proven protocol designed for reproducibility and high yield.

The Catalytic Heart of the Reaction: Mechanism and Component Rationale

The efficacy of the Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a specialized ligand, a suitable base, and the solvent system. Understanding the role of each component within the catalytic cycle is paramount for troubleshooting and optimization.

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][11][12] The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C–N coupled product and regenerate the Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)(Aryl)(NR¹R²) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR¹R² RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base Base->AmineCoord

Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Causality Behind Component Selection
  • Palladium Precatalyst: The reaction is catalyzed by a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used, modern protocols often employ air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂) or pre-formed palladacycles (e.g., G3-XPhos).[13] These precatalysts reliably generate the active, monoligated L-Pd(0) species in situ, leading to more consistent and reproducible results.[14] For heteroaryl substrates, using a well-defined precatalyst can be critical to avoid side reactions.

  • The Ligand (The Key to Success): The choice of ligand is the most crucial parameter for a successful amination, especially with electron-rich and potentially coordinating substrates like thiophenes.[15]

    • Function: The ligand stabilizes the palladium center, increases its electron density to facilitate the rate-limiting oxidative addition step, and provides steric bulk that promotes the final reductive elimination step.[16]

    • Recommended Ligands: For heteroaryl bromides, bulky, electron-rich biaryl monophosphine ligands, developed by the Buchwald group, are the gold standard. Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated exceptional activity and broad substrate scope.[4][16][17] These ligands create a sterically hindered environment around the palladium, which accelerates the desired catalytic turnover and prevents the formation of inactive catalyst species.

  • The Base: The base's primary role is to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[18][19]

    • Strong vs. Weak Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective and commonly used. However, they are incompatible with base-sensitive functional groups (e.g., esters, ketones).

    • Alternative Bases: For sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives, though they may require higher reaction temperatures to achieve comparable reaction rates.[13] The choice must be tailored to the functional group tolerance of the specific 4-bromo-3-methylthiophene derivative and the amine coupling partner.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the required temperature.

    • Common Choices: Aprotic solvents like toluene , 1,4-dioxane , and tetrahydrofuran (THF) are most frequently used.[20][21] Toluene is often preferred for its high boiling point, which allows for a wider range of reaction temperatures. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.

Application Notes for 4-Bromo-3-methylthiophene Derivatives

The amination of 4-bromo-3-methylthiophene presents unique considerations. The thiophene ring is electron-rich, which can slow the oxidative addition step compared to electron-poor arenes. However, modern ligand systems readily overcome this challenge.[15] The sulfur atom is generally not considered a significant source of catalyst poisoning with the recommended bulky phosphine ligands.

Recommended Starting Conditions

For a previously untested 4-bromo-3-methylthiophene derivative and amine partner, the following table provides a robust set of starting conditions for initial screening and optimization.

ParameterRecommended ConditionRationale & Notes
Aryl Halide 4-bromo-3-methylthiophene derivativeAryl bromides offer a good balance of reactivity and stability, generally being more reliable than chlorides and less prone to side reactions than iodides.[11]
Amine 1.1 - 1.2 equivalentsA slight excess of the amine ensures complete consumption of the more valuable aryl halide.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol %) or a G3-Palladacycle (1-2 mol %)G3-precatalysts are often more reliable for challenging substrates.[13]
Ligand XPhos or RuPhos (2-4 mol %)These bulky biarylphosphine ligands are highly effective for heteroaryl couplings.[16][17] A 1:2 Pd:Ligand ratio is typical when starting from Pd₂(dba)₃.
Base NaOtBu (1.4 equivalents) or K₃PO₄ (2.0 equivalents)Start with NaOtBu if functional groups permit. Use K₃PO₄ for base-sensitive substrates, but expect to use a higher temperature.[18]
Solvent Toluene or 1,4-Dioxane (0.1 - 0.2 M)Ensure the solvent is anhydrous and degassed to protect the catalyst.[20][21]
Temperature 80 - 110 °CHigher temperatures are often needed, especially when using weaker bases like K₃PO₄.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or water contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure all reagents are dry and solvents are rigorously degassed. Use fresh catalyst and ligand.2. Increase reaction temperature in 10 °C increments.3. Screen a different ligand (e.g., switch from XPhos to RuPhos) or a stronger base if compatible.
Hydrodehalogenation The aryl halide is reduced, replacing bromine with hydrogen.This side reaction can occur at high temperatures. Try lowering the temperature or switching to a bulkier ligand like BrettPhos which can favor reductive elimination over competing pathways.[13]
Amine Homocoupling Dimerization of the amine coupling partner.This is less common but can be minimized by optimizing catalyst loading and ensuring a slight excess of the amine, not the aryl halide.[13]

Detailed Experimental Protocol: A Validated Workflow

This protocol describes the coupling of 4-bromo-3-methylthiophene with morpholine, a common benchmark reaction. It is designed to be a self-validating system, incorporating steps for careful setup and reaction monitoring.

Experimental_Workflow Figure 2: Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_glass Oven-dry Glassware prep_reagents Prepare Anhydrous & Degassed Reagents prep_glass->prep_reagents add_solids Add Solids: Aryl Bromide, Pd Catalyst, Ligand, Base prep_reagents->add_solids seal_purge Seal Vial & Purge with Argon/N₂ (3x) add_solids->seal_purge add_liquids Add Degassed Solvent & Amine via Syringe seal_purge->add_liquids heat_stir Heat to Target Temp (e.g., 100 °C) with Stirring add_liquids->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor cool_quench Cool to RT & Quench Reaction monitor->cool_quench Upon Completion extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry, Filter & Concentrate extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify

Sources

Application

Application Note: High-Throughput Solid-Phase Synthesis of Thiophene Carboxamide Kinase Inhibitors

Executive Summary & Strategic Importance Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JNK, VEGFR-2, and FLT3 inhibitors) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JNK, VEGFR-2, and FLT3 inhibitors) and anti-infectives. The thiophene ring serves as a bioisostere for phenyl groups, often improving metabolic stability and solubility while maintaining critical


-stacking interactions within the ATP-binding pocket of kinases.

This application note details a robust, self-validating Solid-Phase Organic Synthesis (SPOS) protocol for generating libraries of 2,5- and 3,5-substituted thiophene carboxamides. By utilizing Rink Amide MBHA resin , researchers can directly generate the C-terminal primary amide—a frequent hydrogen-bond donor motif in kinase inhibitors—while employing on-resin Suzuki-Miyaura cross-coupling to introduce diversity at the halogenated positions.

Key Advantages of This Protocol
  • Direct Amide Generation: Eliminates post-cleavage amidation steps.

  • Diversity Oriented: Facilitates rapid scanning of aryl/heteroaryl substituents via palladium-catalyzed cross-coupling.

  • Self-Validating: Incorporates colorimetric checkpoints (Kaiser/Chloranil tests) to ensure reaction completion before proceeding.

Strategic Workflow & Pathway Visualization

The synthesis follows a "Load-Couple-Diversify-Cleave" strategy. The following diagram illustrates the critical path and decision points.

SPS_Workflow Start Start: Rink Amide MBHA Resin (Fmoc-Protected) Deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 QC1 QC: Kaiser Test (+) (Blue Beads = Free Amine) Wash1->QC1 QC1->Deprotect Fail (Incomplete) Couple Step 2: Scaffold Attachment (Bromothiophene Carboxylic Acid + HATU/DIPEA) QC1->Couple Pass QC2 QC: Kaiser Test (-) (Colorless = Coupled) Couple->QC2 QC2->Couple Fail (Recouple) Suzuki Step 3: Suzuki-Miyaura Diversification (Ar-B(OH)2, Pd(PPh3)4, K2CO3, DMF, 90°C) QC2->Suzuki Pass Wash2 Extensive Wash (DMF, MeOH, DCM, Sodium Diethyldithiocarbamate) Suzuki->Wash2 Cleave Step 4: Cleavage (TFA/TIS/H2O 95:2.5:2.5) Wash2->Cleave

Figure 1: Strategic workflow for the solid-phase synthesis of thiophene carboxamide libraries. The process includes mandatory QC checkpoints to prevent resource wastage on failed steps.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Solid Support: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g). Note: MBHA (4-methylbenzhydrylamine) linker is preferred over standard Rink Amide for better stability during high-temperature Suzuki couplings.

  • Scaffold: 5-Bromo-2-thiophenecarboxylic acid or 3-Bromo-thiophene-2-carboxylic acid.

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).

  • Catalysts: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

  • Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane).

Protocol 1: Resin Preparation & Scaffold Loading

Objective: Anchor the thiophene core to the resin via a robust amide linkage.

  • Swelling: Place Rink Amide MBHA resin (1.0 g) in a fritted polypropylene reaction vessel. Add DCM (10 mL) and agitate for 30 mins. Drain and repeat with DMF.[1][2][3]

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (10 mL) for 5 mins (drain) and then 20 mins (drain).

  • Washing: Wash with DMF (3x), DCM (3x), and DMF (3x).

  • Validation (Kaiser Test): Remove a few beads. Add 1 drop each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 2 mins.

    • Result:Dark Blue beads indicate free amines (Success).

  • Coupling:

    • Dissolve 5-bromo-2-thiophenecarboxylic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in anhydrous DMF (8 mL).

    • Pre-activation: Allow the mixture to stand for 2 minutes (color change to yellow/orange indicates activation).

    • Add the activated solution to the resin.[1] Agitate at Room Temperature (RT) for 2–4 hours.

  • QC Checkpoint: Perform Kaiser Test.

    • Result:Colorless/Yellow beads indicate complete coupling. If blue, repeat coupling.[4]

Protocol 2: On-Resin Suzuki-Miyaura Diversification

Objective: Introduce aryl diversity at the bromine position. Critical Note: Solid-phase Pd-couplings require rigorous deoxygenation to prevent catalyst poisoning.

  • Preparation: Suspend the resin-bound bromothiophene in degassed DMF.

  • Reagent Addition: Add Aryl Boronic Acid (5.0 equiv) and 2M aqueous

    
     (5.0 equiv).
    
  • Catalyst Addition: Add Pd(PPh3)4 (0.1 equiv) under an inert atmosphere (

    
     or Ar).
    
  • Reaction: Heat the vessel to 90°C for 12–16 hours with gentle agitation. Note: Use a reflux condenser or a sealed pressure vial.

  • Metal Scavenging (Crucial): Drain the reaction mixture. Wash resin with DMF (3x).[2]

    • Wash Step: Wash with 0.05 M sodium diethyldithiocarbamate in DMF (3x 5 mins) to remove residual palladium adhering to the resin.

    • Final wash: DCM (3x), MeOH (3x), DCM (3x). Dry resin in vacuo.[3]

Protocol 3: Cleavage & Isolation

Objective: Release the final carboxamide and remove side-chain protecting groups.

  • Cocktail Preparation: Prepare a solution of TFA/TIS/

    
     (95:2.5:2.5 v/v/v). TIS (Triisopropylsilane) acts as a scavenger for carbocations.
    
  • Cleavage: Add cocktail to the dry resin (10 mL/g). Agitate for 2 hours at RT.

  • Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Add cold diethyl ether (

    
    , 10-fold volume) to the filtrate. Incubate at -20°C for 30 mins.
    
  • Collection: Centrifuge (3000 rpm, 5 mins) to pellet the white solid. Decant ether.

  • Purity Check: Dissolve pellet in DMSO/MeOH and analyze via LC-MS.

Data Summary & Optimization Guide

Yield & Purity Expectations
StepTypical YieldPurity (LC-MS)Common Failure Mode
Scaffold Loading >95% (Conversion)>98%Steric hindrance (use HATU over HBTU)
Suzuki Coupling 60–85%80–90%Oxidation of catalyst; Hydrolysis of boronic acid
Cleavage >90% (Recovery)>95%Incomplete scavenger use (re-alkylation)
Troubleshooting Decision Matrix

Use the following logic flow to address low yields or impurities.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowLoad Incomplete Loading (Blue Kaiser) Type->LowLoad BlackResin Black Resin after Suzuki (Pd Precipitation) Type->BlackResin SideProducts Homocoupling of Boronic Acid Type->SideProducts Soln1 Switch to HATU/HOAt Double Coupling Time LowLoad->Soln1 Soln2 Wash with Na-Dithiocarbamate Use Pd2(dba)3 instead BlackResin->Soln2 Soln3 Degas solvents thoroughly Reduce O2 exposure SideProducts->Soln3

Figure 2: Troubleshooting logic for common SPS failure modes involving thiophenes.

References

  • Solid-Phase Synthesis of Aryl-Substituted Thiophenes. Source: ACS Combinatorial Science.[5] Context: foundational protocols for bromination and Suzuki cross-coupling on solid support. URL:[Link]

  • Thiophene-3-carboxamide Derivatives as JNK Inhibitors. Source: Bioorganic & Medicinal Chemistry (Elsevier). Context: Validates the biological relevance of the scaffold synthesized in this protocol. URL:[Link]

  • Solid-Phase Suzuki Coupling for C-C Bond Formation. Source: The Journal of Organic Chemistry. Context: Optimization of Pd-catalysts and solvents for resin-bound halides. URL:[Link]

  • Thiophene-Pyrazolourea Derivatives as JNK3 Inhibitors. Source: ACS Medicinal Chemistry Letters. Context: Advanced applications of thiophene scaffolds in kinase selectivity.[6] URL:[Link]

Sources

Method

Crystallization methods for 4-Bromo-3-methylthiophene-2-carboxamide

An Application Guide to the Crystallization of 4-Bromo-3-methylthiophene-2-carboxamide Abstract This document provides a comprehensive guide to the crystallization of 4-Bromo-3-methylthiophene-2-carboxamide, a substitute...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 4-Bromo-3-methylthiophene-2-carboxamide

Abstract

This document provides a comprehensive guide to the crystallization of 4-Bromo-3-methylthiophene-2-carboxamide, a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science, making the ability to obtain high-purity, crystalline material essential for accurate structural analysis and downstream applications.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to make informed decisions. We present three robust, field-proven protocols—Slow Cooling, Slow Evaporation, and Anti-Solvent Vapor Diffusion—complete with step-by-step instructions, troubleshooting advice, and the scientific rationale behind key steps.

Introduction: The Rationale for Crystallization

Crystallization is the gold-standard technique for the purification of solid organic compounds.[3][4] The process hinges on the principle that molecules in a well-ordered crystal lattice are in a lower energy state than those in a disordered, amorphous solid or in solution. By carefully manipulating solvent and temperature conditions to achieve a state of supersaturation, we can encourage molecules of 4-Bromo-3-methylthiophene-2-carboxamide to self-assemble into a highly ordered lattice, selectively excluding impurities.[4][5]

The quality of the resulting crystals is paramount. For X-ray crystallography, single, well-defined crystals are required to elucidate the three-dimensional molecular structure. For drug development, controlling the crystalline form (polymorphism) is critical as it can impact solubility, stability, and bioavailability. This guide provides the tools to control the crystallization process, yielding material suitable for these exacting requirements.

Part 1: The Foundation—Systematic Solubility Screening

Before any crystallization attempt, a thorough solubility profile of the compound must be developed.[6] This preliminary screen is the single most important factor in determining the appropriate crystallization method and solvent system. The goal is to identify solvents that exhibit temperature-dependent solubility (for slow cooling) or a solvent/anti-solvent pair (for diffusion methods).

Protocol 1: Small-Scale Solubility Assessment
  • Preparation: Aliquot approximately 2-5 mg of 4-Bromo-3-methylthiophene-2-carboxamide into several small, clean vials (e.g., 1-dram vials or HPLC vials).

  • Solvent Addition: To each vial, add a different test solvent dropwise (approx. 0.1 mL increments). Vigorously mix or sonicate after each addition.

  • Room Temperature Observation: Observe if the solid dissolves at room temperature. Note the approximate volume of solvent required.

    • Causality: If the compound dissolves readily in a small volume at room temperature, that solvent is likely too good for slow cooling crystallization, as recovery would be poor.[3] It may, however, be a suitable "good" solvent for an anti-solvent method.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently warm the vial (e.g., on a hot plate or in a sand bath). Add more solvent dropwise if necessary.

    • Causality: An ideal solvent for slow cooling will dissolve the compound completely upon heating but show low solubility at room temperature.[4][7]

  • Cooling: Once dissolved at a higher temperature, allow the solution to cool to room temperature and then in an ice bath. Observe for the formation of a precipitate or crystals.

  • Record Observations: Meticulously record all observations in a table, as shown below.

Data Table 1: Solubility Screening Log
SolventSolubility at 20-25°CSolubility at Boiling PointObservations Upon CoolingPotential Method
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexane
Water

Part 2: Core Crystallization Methodologies

Based on the solubility data, select the most promising method. It is often beneficial to run multiple small-scale experiments in parallel using different solvents or techniques.[6]

Method A: Slow Cooling Crystallization

This is a classic recrystallization technique that leverages the difference in a compound's solubility in a given solvent at elevated and reduced temperatures.[5] It is excellent for purifying larger quantities of material.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-3-methylthiophene-2-carboxamide. Add the chosen solvent (one that showed high solubility when hot and low solubility when cold) dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical to maximize yield.[3]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature.

    • Trustworthiness: Do not rush the cooling. Placing the hot flask in an ice bath will cause rapid precipitation, trapping impurities and resulting in small, poorly-formed crystals.[4][7] Insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm sand bath that cools over time) can promote the growth of larger, higher-quality crystals.[8]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[3][7]

  • Drying: Allow the crystals to dry on the filter by drawing air through them, then transfer them to a watch glass for final drying.

Method B: Slow Solvent Evaporation

This method is straightforward and can yield high-quality single crystals, especially on a small scale. It is best suited for compounds that are moderately soluble at room temperature in a relatively volatile solvent.[6][8]

  • Solution Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) to create a near-saturated or saturated solution. Filter the solution through a pipette with a cotton plug into a clean vial to remove any dust or particulate matter.

    • Expertise: Nucleation occurs on surfaces. Scratches in the glass or dust particles can act as nucleation sites, leading to a profusion of small crystals rather than a few large ones.[9] A clean, new vial is recommended.

  • Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[10]

    • Causality: The rate of evaporation dictates the rate of crystallization. Fewer or smaller holes will slow down evaporation, providing more time for large crystals to grow.[8][10]

  • Incubation: Place the vial in a quiet, vibration-free location. A drawer or a protected corner of a fume hood is ideal.

  • Monitoring: Monitor the vial periodically over several days to weeks without disturbing it.[6] Crystals will form as the solvent slowly evaporates, increasing the concentration beyond the saturation point.[5]

  • Harvesting: Once suitable crystals have formed or the solvent has nearly evaporated, harvest the crystals by decanting the remaining solvent with a pipette and gently washing with a poor solvent (e.g., hexane).

Method C: Anti-Solvent Vapor Diffusion

This is arguably the most gentle and controlled crystallization method, often yielding the highest quality crystals for X-ray diffraction, particularly when only a small amount of material is available.[9] The technique relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is highly soluble).[11][12]

  • Solution Preparation: Dissolve 2-10 mg of 4-Bromo-3-methylthiophene-2-carboxamide in a small volume (0.2-0.5 mL) of a "good," less volatile solvent (e.g., dichloromethane or toluene) in a small, narrow vial (e.g., 2 mL vial or an NMR tube).

  • Chamber Setup: Place this inner vial into a larger outer jar or beaker that contains a 1-2 cm layer of a volatile "anti-solvent" (e.g., pentane, hexane, or diethyl ether).[9] The anti-solvent must be miscible with the good solvent.

    • Expertise: The anti-solvent should generally have a higher vapor pressure (lower boiling point) than the good solvent to ensure it diffuses into the inner vial rather than the other way around.[9]

  • Sealing and Incubation: Seal the outer container tightly with a cap or parafilm. Place the entire apparatus in a vibration-free location at a constant temperature.

  • Crystal Growth: Over time (hours to days), the anti-solvent vapor will diffuse into the inner vial, gradually reducing the compound's solubility. This slow, gentle change promotes the formation of well-ordered single crystals at the liquid-gas or liquid-solid interface.[11]

  • Harvesting: Once crystals have formed, carefully open the chamber, remove the inner vial, and quickly decant the mother liquor before the crystals have a chance to redissolve.

Part 3: Strategy, Visualization, and Troubleshooting

Decision-Making Workflow

The choice of method is dictated entirely by the solubility data. The following workflow provides a logical path from initial screening to a successful crystallization.

Crystallization_Workflow cluster_methods Method Selection Start Start: Crude 4-Bromo-3-methyl- thiophene-2-carboxamide Solubility Protocol 1: Solubility Screening Start->Solubility Cooling Method A: Slow Cooling Solubility->Cooling Soluble HOT, Insoluble COLD (e.g., Ethanol) Evaporation Method B: Slow Evaporation Solubility->Evaporation Moderately Soluble at Room Temp (e.g., Ethyl Acetate) Vapor Method C: Vapor Diffusion Solubility->Vapor Very Soluble in Solvent A, Insoluble in Solvent B (e.g., A=DCM, B=Hexane) Harvest Harvest & Dry High-Purity Crystals Cooling->Harvest Evaporation->Harvest Vapor->Harvest

Caption: Decision workflow for selecting a crystallization method.

Data Table 2: Comparison of Crystallization Methods
MethodPrincipleIdeal Solvent PropertiesProsCons
Slow Cooling Solubility decreases as temperature dropsHigh solubility hot, low solubility coldGood for purification of larger quantities; relatively fast (hours to days).[3][5]May not yield single crystals; risk of rapid precipitation if cooled too fast.[4]
Slow Evaporation Solubility limit is exceeded as solvent volume decreasesModerate solubility at RT; volatileSimple setup; good for generating initial crystals.[8][11]Can proceed to dryness; may yield poor quality crystals if evaporation is too fast.[9][11]
Anti-Solvent Vapor Diffusion Solubility decreases as a poor solvent diffuses into the solutionA miscible pair: a "good" solvent and a volatile "anti-solvent"Excellent control; often yields the best quality single crystals; ideal for small scales.[9][12]Can be slow (days to weeks); requires careful solvent pair selection.
Troubleshooting Common Issues
  • "Oiling Out": The compound separates as a liquid instead of a solid. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.[7]

    • Solution: Re-heat to redissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Alternatively, choose a solvent with a lower boiling point.[9]

  • No Crystals Form: The solution may not be sufficiently supersaturated.

    • Solution (Slow Cooling): Reduce the volume of the solvent by gentle heating and attempt to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous attempt.

    • Solution (Vapor Diffusion): The starting solution may be too dilute.[11] Repeat with a more concentrated solution. Ensure the anti-solvent is sufficiently volatile and the chamber is sealed.

  • Formation of Fine Powder/Needles: Crystallization occurred too rapidly.

    • Solution: Slow down the process. For slow cooling, insulate the flask. For evaporation, use fewer/smaller holes. For vapor diffusion, place the apparatus in a cooler location (e.g., a refrigerator) to slow the diffusion rate.[9][13]

Conclusion

The successful crystallization of 4-Bromo-3-methylthiophene-2-carboxamide is an achievable goal that relies on a systematic and patient approach. By beginning with a thorough solubility screen, researchers can logically select the most appropriate method—be it slow cooling for bulk purification, slow evaporation for simplicity, or vapor diffusion for obtaining pristine single crystals. Understanding the principles behind each technique empowers the scientist to troubleshoot effectively and optimize conditions to yield high-quality crystalline material essential for advancing research and development.

References

  • Slow Evaporation Method. [Online] Available at: [Link]

  • IMSERC. (n.d.). Crystallization Guide. [Online] Available at: [Link]

  • Moore, C. E., & Rheingold, A. L. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 701–713. [Online] Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Online] Available at: [Link]

  • Heneghan, M., & Galbraith, J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 20(4), 263–285. [Online] Available at: [Link]

  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. [Online] Available at: [Link]

  • O'Kane, C. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2236–2261. [Online] Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Online] Available at: [Link]

  • Rakstys, K., et al. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Crystals, 7(10), 294. [Online] Available at: [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Online] Available at: [Link]

  • Al-Adiwish, W. M., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 105-115. [Online] Available at: [Link]

  • Stenutz. (n.d.). 4-bromo-3-methylthiophene-2-carboxaldehyde. [Online] Available at: [Link]

  • X-Ray Crystallography Lab, University of Florida. (n.d.). How to Grow Crystals. [Online] Available at: [Link]

  • Zhang, Y., et al. (2021). Liquid Crystalline Materials Containing Thiophene Rings. Crystal Growth & Design, 21(7), 4151–4179. [Online] Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4627. [Online] Available at: [Link]

  • Wang, J., et al. (2019). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 43(2), 796-805. [Online] Available at: [Link]

  • Yilmaz, F., & Ceylan, S. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 263-272. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Solubilizing Thiophene Carboxamides in DMSO

Document ID: TS-TCA-DMSO-001 Department: Application Science & Formulation Support Last Updated: February 17, 2026 Status: Active Executive Summary & Mechanism of Action The Problem: Thiophene carboxamides are notoriousl...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-TCA-DMSO-001 Department: Application Science & Formulation Support Last Updated: February 17, 2026 Status: Active

Executive Summary & Mechanism of Action

The Problem: Thiophene carboxamides are notoriously difficult to solubilize due to their molecular geometry.[1] Unlike flexible aliphatic chains, these molecules are planar and aromatic.[1] They stack like sheets of paper (


 stacking) and "staple" themselves together using strong intermolecular hydrogen bonds between the amide groups.

The Solvent Interaction: DMSO (Dimethyl sulfoxide) is an excellent solvent because it is a polar aprotic molecule with a high dipole moment (3.96 D).[1][2] It works by disrupting the hydrogen bonds between solute molecules.[1] However, DMSO is highly hygroscopic .[1][3] It attracts atmospheric water, which competes for hydrogen bonding.[1]

  • Key Insight: If your DMSO contains even 1-2% water, it loses the thermodynamic battle against the crystal lattice energy of thiophene carboxamides, causing the compound to precipitate or fail to wet.

Visualizing the Solubility Logic

The following diagram outlines the decision-making process for solubilization.

DissolutionLogic Start START: Solid Compound + DMSO CheckAppearance Step 1: Visual Inspection Start->CheckAppearance Floating Issue: Floating/Clumping (Wetting Problem) CheckAppearance->Floating Hydrophobic repulsion Cloudy Issue: Fine Precipitate (Lattice Energy) CheckAppearance->Cloudy Incomplete dissolution Clear Success: Clear Solution CheckAppearance->Clear Ideal state Action_Sonicate Action: Bath Sonication (40kHz, 10 min, 30°C) Floating->Action_Sonicate Break surface tension Action_Heat Action: Thermal Shift (Heat to 60°C, Vortex) Cloudy->Action_Heat Overcome lattice energy Action_Sonicate->CheckAppearance Action_Heat->CheckAppearance Action_Anhydrous CRITICAL: Check Water Content Use Fresh Anhydrous DMSO Action_Heat->Action_Anhydrous If still cloudy

Figure 1: Decision tree for troubleshooting initial dissolution failures. Note the critical loop involving anhydrous DMSO.

Standard Operating Procedure (The "Happy Path")

To ensure reproducibility, strictly follow this protocol. Deviations here are the primary cause of experimental variability.

Materials Required[1][4][5][6][7][8][9]
  • Compound: Thiophene carboxamide derivative (Solid).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, water <50 ppm).[1] Do not use DMSO stored in older, frequently opened bottles.[1]

  • Equipment: Ultrasonic bath (35-40 kHz), Vortex mixer, Dry block heater.

Protocol Steps
  • Inert Handling: If possible, weigh the solid in a low-humidity environment.[1] Thiophene carboxamides can adsorb moisture, which creates a hydration shell that hinders DMSO penetration.[1]

  • Solvent Addition: Add anhydrous DMSO to the vial.

    • Technical Note: Do not target the maximum solubility immediately.[1] Start at 70-80% of the target volume .

  • Vortexing: Vortex at max speed for 30 seconds.

    • Checkpoint: If the solid floats, it is a wetting issue.[1] Proceed to Sonication.[1][4]

  • Sonication (The Critical Step): Sonicate for 10-15 minutes at ambient temperature or slightly warmed (up to 40°C).

    • Why? Acoustic cavitation creates micro-jets that physically blast apart the stacked crystal layers, allowing DMSO to intercalate.[1]

  • Thermal Finishing: If the solution is hazy, heat to 60°C for 5 minutes .

    • Safety: Thiophene carboxamides are generally thermally stable, but do not exceed 80°C to prevent potential amide hydrolysis or oxidation.[1]

  • Final Volume Adjustment: Once dissolved, add the remaining DMSO to reach the target concentration.

Troubleshooting Guide (The "Sad Path")

Issue 1: "The compound precipitated after freezing."[1]

Diagnosis: Cryoprecipitation and Water Absorption.[1][4] DMSO freezes at 18.5°C. Upon freezing, the crystal lattice attempts to reform.[1] Furthermore, plastic tubes are permeable to water vapor over time.[1] Solution:

  • Thaw Completely: Do not open the tube until it is fully liquid and at room temperature (RT).

  • Heat-Cycle: Heat to 37°C for 10 minutes and vortex.

  • Prevention: Store aliquots in glass vials with Teflon-lined caps, or seal plastic tubes with Parafilm. Never freeze-thaw the same aliquot more than 3 times.

Issue 2: "It crashed out when I added it to my cell culture media."

Diagnosis: The "Solvent Shock."[1] Thiophene carboxamides are highly hydrophobic.[1] When you dilute the DMSO stock into aqueous media (PBS/Water), the DMSO disperses into the water, leaving the compound "naked." It immediately aggregates.[1] Solution:

  • Step-wise Dilution: Do not pipet directly into the bulk media.[1]

    • Place the culture media in a vortexing tube.[1]

    • While vortexing the media, slowly inject the DMSO stock into the center of the vortex.

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v).

  • Use a Carrier: Pre-dilute the DMSO stock with an intermediate solvent like PEG-400 or add a stabilizer like Pluronic F-127 to the aqueous media before adding the compound.

Issue 3: "The solution turned into a gel."

Diagnosis: Supramolecular Polymerization.[1] Some thiophene carboxamides can act as low-molecular-weight gelators (LMWGs) in DMSO, forming fibrous networks.[1] Solution:

  • Disrupt the Network: Add a small amount (1-5%) of a "breaker" solvent that disrupts hydrogen bonding, such as Ethanol or Methanol (if compatible with downstream assay).

  • Salt Screen: If the compound has an ionizable amine, adding 1 equivalent of HCl (in Dioxane/Ether) to form the hydrochloride salt often eliminates gelation.

Quantitative Data & Reference Tables

Table 1: Solubility Parameters of Thiophene Carboxamides

Note: Values are generalized ranges based on structure-activity relationships (SAR).

Derivative TypeDMSO Solubility (Max)Water SolubilityPrimary Solubility Barrier
Unsubstituted 50 - 100 mM< 0.1 mg/mLCrystal Lattice Energy
Amino-substituted 80 - 150 mM0.5 - 1.0 mg/mLH-Bonding (Donors)
Nitro/Halogenated 20 - 50 mMInsolubleHydrophobicity (

-stacking)
Salt Form (HCl) > 200 mM> 10 mg/mLIonic Interactions (Soluble)
Table 2: DMSO Physical Properties Relevant to Solubility[9]
PropertyValueImpact on Experiment
Freezing Point 18.5°CSolidifies at cool room temps; requires heating to thaw.[1]
Hygroscopicity HighAbsorbs 10% w/w water in 24h at 60% humidity.[1]
Dielectric Constant 47Good for polar compounds, but poor for very non-polar lattices.[1]
Viscosity 1.99 cPSlower diffusion; requires vigorous mixing.[1]

Advanced Mechanism Visualization

Understanding why the compound fails is key to fixing it.

MolecularInteraction Thiophene Thiophene Carboxamide (Planar Stack) Interaction_Good Disrupts H-Bonds Intercalates Stacks Thiophene->Interaction_Good Interaction_Bad Water cages DMSO Compound Aggregates Thiophene->Interaction_Bad DMSO_Dry Anhydrous DMSO (Active Solvent) DMSO_Dry->Interaction_Good DMSO_Wet Wet DMSO (Deactivated) DMSO_Wet->Interaction_Bad Result_Soluble Solubilized Free Species Interaction_Good->Result_Soluble Result_Precip Precipitate (Crash Out) Interaction_Bad->Result_Precip

Figure 2: The competitive solvation mechanism. Water deactivates DMSO by forming strong H-bonds with the sulfoxide oxygen, preventing the DMSO from interacting with the thiophene carboxamide.

Frequently Asked Questions (FAQ)

Q: Can I autoclave my DMSO stock to sterilize it? A: NO. Autoclaving will degrade the DMSO and likely the compound. Use a 0.2 µm PTFE (Teflon) or Nylon syringe filter.[1] Do not use Cellulose Acetate filters as DMSO dissolves them.[1]

Q: My compound is yellow. After dissolving in DMSO, it turned orange/red.[1] Is it degraded? A: Not necessarily. This is often a solvatochromic shift .[1] The polarity of DMSO stabilizes different electron resonances in the thiophene ring compared to the solid state. Verify integrity via LC-MS if uncertain.

Q: How long can I keep the stock solution? A: For thiophene carboxamides:

  • Room Temp: 24 hours (protect from light).

  • 4°C: 1 week (monitor for precipitation).

  • -20°C: 6 months (store in aliquots).

  • Warning: If the solution turns dark brown over time, oxidation has occurred.[1] Discard.

References

  • Gaylord Chemical Company. (2007).[1][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Gaylord Chemical.[1][5][7][6][8][9] Link

  • McKetta, J. J. (1976).[1] Encyclopedia of Chemical Processing and Design: Volume 16 - Dimethyl Sulfoxide. CRC Press.[1]

  • Balakin, K. V., et al. (2006).[1] "Property-based design of kinase inhibitors: A case study of thiophene carboxamides." Current Medicinal Chemistry, 13(29).[1] Link

  • Ziath. (2020).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd Technical Note. Link

  • Alvarado, Y. J., et al. (2010).[1] "Solubility of thiophene-2-carboxaldehyde phenylhydrazone derivatives in aqueous DMSO." Journal of Solution Chemistry. Link

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in the Bromination of 3-Methylthiophene-2-carboxamide

Welcome to the technical support center for the regioselective bromination of 3-methylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective bromination of 3-methylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on substituted thiophene rings. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of brominated products. How can I improve the regioselectivity to favor 5-bromo-3-methylthiophene-2-carboxamide?

A1: Achieving high regioselectivity in the bromination of 3-methylthiophene-2-carboxamide is a common challenge. The thiophene ring is highly activated towards electrophilic aromatic substitution, and the directing effects of the substituents play a crucial role.[1][2][3] The primary isomers you are likely observing are the 5-bromo and 4-bromo products, and potentially some dibrominated species.

Understanding the Directing Effects:

  • 3-Methyl Group (-CH₃): This is an electron-donating group (EDG) and an ortho, para-director.[2] In the thiophene ring, this translates to activation of the 2- and 5-positions.

  • 2-Carboxamide Group (-CONH₂): This is an electron-withdrawing group (EWG) and a meta-director.[2] It deactivates the ring, particularly at the positions ortho and para to it.

The interplay of these two groups governs the position of bromination. The methyl group strongly activates the 5-position, while the carboxamide group deactivates the adjacent positions. This electronic preference makes the 5-position the most likely site for electrophilic attack.

Troubleshooting Steps to Enhance 5-Position Selectivity:

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂), as its high reactivity can lead to over-bromination and reduced selectivity.[4][5] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for activated aromatic rings.[5][6]

  • Solvent Selection: The choice of solvent can significantly influence the reaction's outcome. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂) can dampen the reactivity of the brominating agent and improve selectivity compared to polar solvents.[5]

  • Temperature Control: Lowering the reaction temperature is a critical parameter for controlling selectivity in exothermic electrophilic aromatic substitutions.[5][7] Conducting the reaction at 0°C or even lower can significantly favor the formation of the thermodynamically more stable 5-bromo isomer.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess (1.05-1.1 equivalents) of NBS can ensure complete consumption of the starting material without promoting di-substitution.

Q2: My reaction is producing a significant amount of the 4-bromo isomer. What conditions favor this product, and how can I avoid it?

A2: Formation of the 4-bromo-3-methylthiophene-2-carboxamide isomer suggests that the reaction conditions are overcoming the inherent electronic preference for the 5-position.

Factors Influencing 4-Bromination:

  • Steric Hindrance: While the 5-position is electronically favored, steric hindrance from the adjacent methyl group could, under certain conditions, direct the electrophile to the less hindered 4-position.

  • Reaction Kinetics vs. Thermodynamic Control: Rapid, high-energy reactions may favor the kinetically accessible product, which might be the 4-bromo isomer in some cases. Slower, more controlled reactions at lower temperatures are more likely to yield the thermodynamically favored 5-bromo product.[7]

  • Alternative Mechanisms: In some cases, particularly with certain catalysts or reaction setups, alternative pathways such as lithiation followed by bromination can be employed to achieve specific regioselectivity. For instance, direct lithiation can be used to selectively functionalize specific positions on the thiophene ring.[8][9][10][11]

Strategies to Minimize 4-Bromination:

  • Re-evaluate your reaction conditions based on the recommendations in A1. A combination of a milder brominating agent (NBS), a non-polar solvent, and low temperature is your best strategy.

  • Monitor the reaction progress carefully using techniques like TLC or GC-MS to avoid prolonged reaction times that might lead to isomer scrambling or side reactions.[12]

Q3: I am observing di-brominated products in my reaction mixture. How can I prevent this over-bromination?

A3: The formation of di-brominated species, likely 4,5-dibromo-3-methylthiophene-2-carboxamide, is a clear indication that the reaction conditions are too harsh.

Causes and Solutions for Over-bromination:

Potential Cause Troubleshooting & Optimization
Highly Reactive Brominating Agent Switch from Br₂ to a milder reagent like N-Bromosuccinimide (NBS).[5][6]
Excess Brominating Agent Use precisely 1.0 to 1.1 equivalents of the brominating agent.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0°C or below).[5][7]
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.
Polar, Protic Solvents Use non-polar solvents such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).[5]
Q4: Can a radical mechanism be at play, and could that affect the regioselectivity?

A4: Yes, the reaction conditions can dictate whether the bromination proceeds via an electrophilic or a radical pathway, which will drastically alter the product distribution.

  • Electrophilic Aromatic Substitution: This is the desired pathway for ring bromination. It is favored by polar solvents and the absence of radical initiators.

  • Radical Substitution: This pathway typically results in the bromination of the methyl group (benzylic/allylic position) to form 3-(bromomethyl)thiophene-2-carboxamide.[13][14][15] This is favored by the presence of a radical initiator (like AIBN or benzoyl peroxide) and non-polar solvents, often under reflux conditions.[13][16][17]

To ensure an electrophilic mechanism and avoid side-chain bromination:

  • Avoid Radical Initiators: Ensure your reagents and solvents are free from peroxides or other radical initiators.

  • Control Light Exposure: Perform the reaction in the dark, as UV light can initiate radical reactions.[15]

Visualizing the Reaction Pathway

The following diagram illustrates the key decision points in optimizing the bromination of 3-methylthiophene-2-carboxamide.

G start Start: 3-methylthiophene-2-carboxamide reagent Choice of Brominating Agent start->reagent conditions Reaction Conditions (Solvent, Temperature) reagent->conditions outcome Product Distribution reagent->outcome NBS (milder) vs. Br2 (harsher) conditions->outcome conditions->outcome Low Temp, Non-polar vs. High Temp, Polar product5 Desired: 5-Bromo Isomer outcome->product5 Optimized product4 Side Product: 4-Bromo Isomer outcome->product4 Sub-optimal product_di Side Product: Di-bromo outcome->product_di Harsh Conditions product_radical Side Product: Side-chain Bromination outcome->product_radical Radical Initiators EAS_Mechanism cluster_0 Step 1: Formation of the σ-complex (arenium ion) cluster_1 Step 2: Deprotonation to restore aromaticity Reactants 3-methylthiophene-2-carboxamide + Br⁺ SigmaComplex σ-complex intermediate (resonance stabilized) Reactants->SigmaComplex Electrophilic Attack at C5 Deprotonation Loss of H⁺ SigmaComplex->Deprotonation Product 5-bromo-3-methylthiophene-2-carboxamide Deprotonation->Product

Sources

Troubleshooting

Troubleshooting amide hydrolysis in acidic reaction conditions

Topic: Troubleshooting Amide Hydrolysis in Acidic Conditions Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amide Hydrolysis in Acidic Conditions Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your amide hydrolysis is stalled, precipitating, or degrading your substrate. Amides are among the most stable carboxylic acid derivatives due to the strong resonance delocalization of the nitrogen lone pair into the carbonyl (


 15-20 kcal/mol resonance energy). Hydrolyzing them requires overcoming this significant activation barrier.

This guide moves beyond standard textbook answers to address the specific kinetic, thermodynamic, and solubility challenges encountered in complex drug discovery and research workflows.

The Mechanism: Why is it failing?

To troubleshoot, we must first understand the bottleneck. Contrary to intuitive "N-protonation" (which would make the nitrogen a better leaving group immediately), the dominant kinetic pathway in acidic media is O-protonation .

The Kinetic Bottleneck
  • O-Protonation: The carbonyl oxygen is the most basic site. Protonation here activates the carbon toward nucleophilic attack.[1]

  • Nucleophilic Attack: Water attacks the activated carbonyl. This is often the rate-determining step (RDS) , especially in sterically hindered systems.

  • N-Protonation & Cleavage: A proton transfer must occur to the nitrogen to convert it into a leaving group (

    
    ), followed by collapse of the tetrahedral intermediate.
    
Visualizing the Pathway

AmideHydrolysis Figure 1: Acid-Catalyzed Amide Hydrolysis Mechanism (O-Protonation Pathway) Amide Amide (Resonance Stable) O_Prot O-Protonated Intermediate (Activated Electrophile) Amide->O_Prot + H+ (Fast) Tetra Tetrahedral Intermediate O_Prot->Tetra + H2O (Slow/RDS) Ammonium Carboxylic Acid + Ammonium Salt Tetra->Ammonium - RNH3+ (Irreversible)

Troubleshooting Guide (Q&A)

Category A: Kinetics & Reactivity (The "Stuck" Reaction)

Q: My reaction has been refluxing in 6M HCl for 24 hours with <10% conversion. What is wrong? A: You are likely facing high activation energy due to electronic stability or sterics.

  • Diagnosis: If the amide is electron-rich (e.g., p-methoxybenzamide), the carbonyl carbon is less electrophilic. If it is sterically hindered (ortho-substituted), water cannot attack the carbonyl.

  • Solution:

    • Increase Temperature: Every 10°C increase roughly doubles the rate. Switch from water/HCl (100°C) to higher boiling solvents like acetic acid/HCl or ethylene glycol/KOH (if base tolerance exists).

    • Microwave Irradiation: This is the modern standard for stubborn amides. It allows superheating of aqueous solvents well above their boiling points in sealed vessels.

    • Acid Concentration: Switch to 70%

      
      . The lower water activity increases the acidity function (
      
      
      
      ), aggressively protonating the amide.

Q: I have a sterically hindered amide (e.g., ortho-di-substituted). It simply won't hydrolyze. A: The "Bouveault" type logic or nitrosation is required here.

  • The "Nuclear" Option (Nitrite Method): For primary amides (

    
    ), add Sodium Nitrite (
    
    
    
    ) to the acidic solution.
    • Mechanism:[1][2][3][4][5][6][7][8] This generates a diazonium-like species (

      
      ) which is an exceptional leaving group (
      
      
      
      gas), driving the reaction forward even in hindered systems.
    • See Protocol C below.

Category B: Solubility (The "Brick Dust" Problem)

Q: My starting material precipitates immediately upon adding acid. It's just a slurry. A: Heterogeneous reactions are kinetically limited by surface area.

  • The Fix: You need a co-solvent that is miscible with aqueous acid but dissolves your organic substrate.

  • Recommended Co-solvents:

    • 1,4-Dioxane: Excellent for lipophilic amides. High boiling point (101°C).

    • Acetic Acid: Acts as both solvent and catalyst.

    • Formic Acid: Stronger acid, good solvent power.

    • Avoid: Alcohols (Ethanol/Methanol) if you want to avoid esterification byproducts (acid-catalyzed alcoholysis).

Category C: Side Reactions

Q: I isolated my product, but the optical rotation is zero. It racemized. A: Acidic hydrolysis at high temperatures promotes enolization.

  • Mechanism: The

    
    -proton is acidic. Protonation of the carbonyl facilitates the formation of an enol, destroying the chiral center.
    
  • Solution:

    • Lower Temperature: Use longer times at lower temps (e.g., 40-60°C).

    • Enzymatic Hydrolysis: If chemical methods fail to preserve chirality, use an amidase or protease (e.g., Penicillin G Acylase) under mild pH.

    • Nitrosation (Protocol C): Often proceeds at lower temperatures (0°C to RT), preserving stereocenters better than refluxing HCl.

Decision Logic & Workflow

Use this flowchart to select the correct protocol for your substrate.

TroubleshootingFlow Figure 2: Troubleshooting Decision Tree for Amide Hydrolysis Start Start: Amide Hydrolysis Soluble Is substrate soluble in aqueous acid? Start->Soluble AddCoSolvent Add Dioxane or HOAc Soluble->AddCoSolvent No Primary Is it a Primary Amide (R-CONH2)? Soluble->Primary Yes AddCoSolvent->Primary Sensitive Acid/Heat Sensitive? Primary->Sensitive Yes Microwave Protocol B: Microwave (150°C) Primary->Microwave No (Secondary/Tertiary) Nitrite Protocol C: Nitrite-Assisted Sensitive->Nitrite No (Robust) Enzymatic Consider Enzymatic Hydrolysis Sensitive->Enzymatic Yes (Chiral/Fragile) StdProtocol Protocol A: 6M HCl Reflux Nitrite->StdProtocol If Nitrite fails

Validated Experimental Protocols

Protocol A: Standard Acidic Hydrolysis (General Purpose)

Best for: Simple, robust amides.

  • Suspend amide (1.0 equiv) in 6M HCl (10-20 volumes).

  • Optional: Add 1,4-dioxane (1:1 ratio) if solubility is poor.

  • Reflux (approx. 100-110°C) for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to 0°C. The carboxylic acid may precipitate (filter it). If not, extract with Ethyl Acetate.

    • Note: The amine byproduct remains in the aqueous layer as the ammonium salt (

      
      ), providing a clean separation.
      
Protocol B: Microwave-Assisted Hydrolysis

Best for: High-throughput, sterically hindered amides.

  • In a microwave-safe vial, dissolve amide (0.5 mmol) in 10% HCl or 20% H2SO4 (2-3 mL).

  • Seal and irradiate at 150°C for 10–30 minutes.

  • Warning: Ensure the vessel is rated for the pressure generated by water at 150°C (approx 5-6 bar).

Protocol C: Nitrite-Assisted Hydrolysis (The "Magic" Bullet)

Best for: Extremely stubborn primary amides or preserving sensitive groups.

  • Dissolve primary amide in a mixture of acetic acid and H2SO4 (ratio varies, typically 10:1).

  • Cool to 0°C.

  • Slowly add aqueous Sodium Nitrite (NaNO2) (1.5 - 2.0 equiv).

  • Allow to warm to RT or heat mildly (40-60°C) for 1-3 hours.

  • Mechanism:

    
    .
    
    • Observation: Evolution of nitrogen gas bubbles indicates the reaction is proceeding.

Comparative Data: Reaction Times

Substrate TypeConditionTypical TimeConversionNotes
Benzamide 6M HCl, Reflux4-6 hours>95%Standard baseline.
2,6-Dimethylbenzamide 6M HCl, Reflux>48 hours<10%Sterically hindered. Fails standard protocol.
2,6-Dimethylbenzamide 70% H2SO4, 130°C3 hours>90%Requires high acid concentration/temp.
2,6-Dimethylbenzamide NaNO2 / H2SO41 hour>95%Recommended Solution.
N-Methylbenzamide Microwave (180°C)15 mins>98%Microwave acceleration is significant.

References

  • Mechanism of Acid-Catalyzed Hydrolysis

    • Title: Amide Hydrolysis Using Acid Or Base: Mechanism
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Microwave Acceleration

    • Title: Microwave-Assisted Acid Hydrolysis of PA6 Wastes[9]

    • Source: MDPI (Polymers)
    • URL:[Link] (Contextual application of amide hydrolysis kinetics)

  • Nitrite-Assisted Method (Diazotization)

    • Title: Hydrolysis of Amides (Nitrous Acid Method)[5]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Steric Hindrance & General Overview

    • Title: The Hydrolysis of Amides (Acidic and Alkaline)[1][2][3][4][5][6][10]

    • Source: ChemGuide
    • URL:[Link]

Sources

Optimization

Stability of 4-Bromo-3-methylthiophene-2-carboxamide under oxidative stress

A Guide to Understanding and Troubleshooting Stability Under Oxidative Stress Welcome to the technical support center for 4-Bromo-3-methylthiophene-2-carboxamide. This resource is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability Under Oxidative Stress

Welcome to the technical support center for 4-Bromo-3-methylthiophene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues, particularly under oxidative conditions. As Senior Application Scientists, we have compiled this guide based on established principles of thiophene chemistry and extensive experience in troubleshooting complex experimental challenges. Our goal is to provide you with the insights and practical guidance needed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My assay involves the use of hydrogen peroxide, and I'm observing a loss of my starting material, 4-Bromo-3-methylthiophene-2-carboxamide. What is the likely cause?

A1: The thiophene ring is susceptible to oxidation, particularly at the sulfur atom.[1] Hydrogen peroxide, especially in the presence of metal catalysts, can oxidize the sulfur atom of the thiophene ring in a stepwise manner.[2][3][4][5] The initial oxidation product is the corresponding thiophene S-oxide, which can be further oxidized to the thiophene S,S-dioxide (sulfone).[2][3][4] The presence of a methyl group at the 3-position, being an electron-donating group, can increase the rate of the initial oxidation to the sulfoxide.[2][3][4]

The carboxamide and bromo substituents, being electron-withdrawing, may have a counteracting effect, but the nucleophilic sulfur atom remains the primary site of oxidative attack. It is highly probable that you are observing the conversion of your starting material into its oxidized derivatives.

Q2: I suspect my 4-Bromo-3-methylthiophene-2-carboxamide is degrading, but I'm not sure what the degradation products are. What should I be looking for?

A2: Under mild oxidative stress, the primary degradation products will likely be the S-oxide and S,S-dioxide (sulfone) of the parent compound. These products will have a higher molecular weight due to the addition of one or two oxygen atoms, respectively. Under more forcing conditions, or with highly reactive oxygen species, ring-opening of the thiophene moiety can occur.[1][6]

We recommend using LC-MS to analyze your reaction mixture. You should look for masses corresponding to [M+16] and [M+32] of your starting material. Fragmentation patterns in the mass spectrum can help confirm the identity of these oxidized species.

Q3: Can I prevent the oxidation of my compound during my experiment?

A3: Preventing oxidation completely can be challenging if an oxidant is a required component of your assay. However, you can take steps to minimize degradation:

  • Control Oxidant Concentration: Use the lowest effective concentration of the oxidizing agent.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of oxidation.

  • pH Adjustment: The stability of both the thiophene and the oxidant can be pH-dependent. Buffering your reaction mixture may help to control the degradation.

  • Inert Atmosphere: If the oxidation is suspected to be mediated by dissolved oxygen, performing your experiments under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

  • Antioxidants: In some cases, the addition of a mild antioxidant that does not interfere with your primary reaction could be considered, but this needs to be carefully validated.

Troubleshooting Guides

Problem 1: Unexpected Peaks in HPLC Analysis After Exposure to Oxidative Reagents
  • Symptom: Appearance of new, more polar peaks (earlier retention time) in your reverse-phase HPLC chromatogram.

  • Probable Cause: Formation of the more polar S-oxide and S,S-dioxide derivatives.

  • Troubleshooting Steps:

    • Confirm Identity by LC-MS: As mentioned in FAQ 2, use LC-MS to confirm the masses of the new peaks correspond to the oxidized products.

    • Synthesize Standards (Optional but Recommended): If feasible, synthesize small quantities of the S-oxide and S,S-dioxide to use as analytical standards for positive identification. A common method for this is the controlled oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9]

    • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from its potential oxidized metabolites. A gradient elution may be necessary.[10]

Problem 2: Loss of Biological Activity of 4-Bromo-3-methylthiophene-2-carboxamide in Cell-Based Assays
  • Symptom: The compound shows lower than expected efficacy in cell-based assays, particularly over longer incubation times.

  • Probable Cause: Cellular metabolism can generate reactive oxygen species (ROS), leading to the oxidative degradation of the compound. Cytochrome P450 enzymes are also known to oxidize thiophene rings.[11] The resulting S-oxides or S,S-dioxides may have a different pharmacological profile.

  • Troubleshooting Steps:

    • Time-Course Analysis: Perform a time-course experiment, measuring both the compound's concentration and its biological effect at various time points.

    • Metabolite Identification: Analyze the cell culture media and cell lysates by LC-MS to identify potential oxidized metabolites.

    • Use of P450 Inhibitors: In mechanistic studies, co-incubation with broad-spectrum P450 inhibitors can help determine if enzymatic oxidation is a significant degradation pathway.

    • Test Metabolites for Activity: If you can isolate or synthesize the oxidized derivatives, test them in your biological assay to determine if they are active, inactive, or have an altered activity profile.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Oxidative Stability
  • Prepare a Stock Solution: Dissolve 4-Bromo-3-methylthiophene-2-carboxamide in a suitable organic solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 10 mM).

  • Reaction Setup: In a clean vial, add your reaction buffer or cell culture medium.

  • Spike Compound: Add the stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 µM).

  • Add Oxidant: Add the oxidizing agent (e.g., H₂O₂) to the desired final concentration. Include a control sample without the oxidant.

  • Incubation: Incubate the samples under your experimental conditions (e.g., 37°C for 2 hours).

  • Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding a suitable agent (e.g., sodium sulfite for peroxide) or by rapid dilution in a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt enzymatic reactions.

  • Analysis: Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of the parent compound and any degradation products.

Protocol 2: Synthesis of Thiophene S-oxide for Use as a Reference Standard

Disclaimer: This is a general procedure and should be optimized for your specific compound and performed by a qualified chemist.

  • Dissolve Starting Material: Dissolve 4-Bromo-3-methylthiophene-2-carboxamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.[12]

  • Cool Reaction: Cool the solution to 0°C in an ice bath.

  • Add Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM dropwise to the cooled solution.[12]

  • Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Degradation Pathways

The following diagrams illustrate the likely oxidative degradation pathway of 4-Bromo-3-methylthiophene-2-carboxamide and a general workflow for investigating its stability.

G A 4-Bromo-3-methylthiophene-2-carboxamide B Thiophene S-oxide derivative (+16 amu) A->B Mild Oxidation (e.g., 1 eq. H₂O₂) C Thiophene S,S-dioxide (sulfone) derivative (+32 amu) B->C Further Oxidation D Ring-Opened Products C->D Harsh Conditions (e.g., excess strong oxidant)

Caption: Proposed oxidative degradation pathway.

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Troubleshooting A Define Experimental Conditions (Buffer, Temp) B Add 4-Bromo-3-methylthiophene- 2-carboxamide A->B C Introduce Oxidative Stress (e.g., H₂O₂) B->C D Time-Point Sampling C->D E LC-MS Analysis D->E F Identify Degradation Products ([M+16], [M+32]) E->F G Quantify Stability (Half-life) F->G H Modify Conditions (Temp, Conc, pH) G->H I Test Biological Activity of Metabolites H->I

Caption: Workflow for stability assessment.

Quantitative Data Summary

The following table provides a hypothetical summary of stability data that could be generated using the protocols described above. Researchers should generate their own data under their specific experimental conditions.

OxidantConcentrationTemperature (°C)Time (hours)% Remaining Parent Compound
H₂O₂100 µM25285%
H₂O₂100 µM37265%
H₂O₂1 mM37220%
m-CPBA1.1 eq01<5%

References

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]

  • American Chemical Society. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]

  • American Chemical Society. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry. ACS Publications. [Link]

  • Chapter 9, thiophene. (n.d.). University of Liverpool. [Link]

  • Wikipedia. (2023). Thiophene. In Wikipedia. [Link]

  • Barbarella, G., Melucci, M., & Sotgiu, G. (2005). Reverse Selectivity in m-CPBA Oxidation of Oligothiophenes to Sulfones. Organic Letters, 7(13), 2679–2682. [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. [Link]

  • Thiemann, T., & Dongol, K. G. (2002). Lewis Acid Catalysis in the Oxidative Cycloaddition of Thiophenes. The Journal of Organic Chemistry, 67(19), 6517–6524. [Link]

  • PubMed. (2007). Reverse selectivity in m-CPBA oxidation of oligothiophenes to sulfones. National Center for Biotechnology Information. [Link]

  • Di Giuseppe, A., Crucianelli, M., De Angelis, F., Crestini, C., & Saladino, R. (2011). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems: A novel approach for oxidative desulfurization (ODS) of diesel fuel. Applied Catalysis B: Environmental, 101(3-4), 569–577. [Link]

  • Google Patents. (2008). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
  • Rauchfuss, T. B. (1996). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 118(29), 7013–7014. [Link]

  • ResearchGate. (2006). Thiophene oxidation over titanium silicalite using hydrogen peroxide. [Link]

  • American Chemical Society. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry. ACS Publications. [Link]

  • ResearchGate. (2005). Oxidative desulfurization of sulfur compounds: Oxidation of thiophene and derivatives with hydrogen peroxide using Ti-Beta catalyst. [Link]

  • Royal Society of Chemistry. (2022). Investigations into oxidation induced ring opening of terarylenes containing p-extended thieno[b]thiophene. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PubMed Central. [Link]

  • IOSR Journal. (2018). Cycloaddition Reactions of Benzo[b]thiophene S-Oxides. [Link]

  • Rademacher, P. M., Woods, C. M., Huang, Q., Szklarz, G. D., & Nelson, S. D. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895–903. [Link]

  • Semantic Scholar. (n.d.). The chemistry of thiophene S-oxides and related compounds. [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

  • IRIS. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. [Link]

  • ResearchGate. (2022). Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... [Link]

  • ResearchGate. (1990). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]

  • ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • Google Patents. (1983). JPS58159429A - Decomposition method of thiophene.
  • ABL Technology. (n.d.). CAS 30153-47-0 (4-Bromo-3-methylthiophene-2-carboxaldehyde). [Link]

  • Stenutz. (n.d.). 4-bromo-3-methylthiophene-2-carboxaldehyde. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. [Link]

  • Royal Society of Chemistry. (2022). Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives. RSC Publishing. [Link]

Sources

Troubleshooting

Minimizing byproduct formation in thiophene ring lithiation

Welcome to the Technical Support Center for Thiophene Ring Lithiation. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize lithiated thiophenes as key intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiophene Ring Lithiation. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize lithiated thiophenes as key intermediates. As a Senior Application Scientist, I have compiled this resource to address the most common and complex challenges encountered in the lab, moving beyond simple procedural steps to explain the causality behind these powerful but sensitive reactions. Our goal is to empower you to troubleshoot effectively, optimize your yields, and minimize the formation of troublesome byproducts.

This center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Each section is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.

Frequently Asked Questions (FAQs)

Q1: I am getting poor regioselectivity in my deprotonation. How do I control whether lithiation occurs at the C2 or C5 position?

A1: Regioselectivity in thiophene deprotonation is a classic example of kinetic versus thermodynamic control, heavily influenced by your choice of base and the steric/electronic nature of substituents.

  • Kinetic Control (The Fastest Product): Deprotonation at the C2 position is almost always the kinetically favored pathway on an unsubstituted or 3-substituted thiophene. The proximity of the sulfur atom stabilizes the resulting carbanion through both inductive effects and coordination with the lithium cation. To favor the kinetic product, use a strong, sterically hindered base at very low temperatures (≤ -78 °C) for short reaction times. Lithium diisopropylamide (LDA) is an excellent choice as its bulk disfavors acting as a nucleophile and its strength allows for rapid deprotonation at the most acidic proton before equilibration can occur[1].

  • Thermodynamic Control (The Most Stable Product): If the C5 position is less sterically hindered or if a directing group is present at C3 or C4, the C5-lithiated species may be the more thermodynamically stable product. To achieve this, you may need to allow the reaction to warm slightly or use a base system that promotes equilibration. However, this can be a risky strategy as it also increases the likelihood of side reactions like ring opening[2]. Often, a more reliable strategy is to block the C2 position with a removable group (e.g., a silyl group) to force lithiation at C5[3].

The diagram below illustrates the energy profile for kinetic vs. thermodynamic deprotonation.

G cluster_main Reaction Coordinate Diagram: C2 vs. C5 Lithiation SM 3-Substituted Thiophene p1 SM->p1 p3 SM->p3 TS_Kinetic TS (Kinetic) p2 TS_Kinetic->p2 Kinetic_Product 2-Lithio Intermediate (Kinetic Product) TS_Thermo TS (Thermo) p4 TS_Thermo->p4 Thermo_Product 5-Lithio Intermediate (Thermodynamic Product) p1->TS_Kinetic ΔG‡ (Kinetic) Low Barrier p2->Kinetic_Product p3->TS_Thermo ΔG‡ (Thermo) High Barrier p4->Thermo_Product G cluster_yes cluster_no start Problem: High % of Protonated/ Debrominated Byproduct q1 Are you performing a Lithium-Halogen Exchange? start->q1 q2 How many equivalents of t-BuLi are you using? q1->q2  Yes q3 How were solvents/glassware dried? q1->q3 No (Deprotonation) sol1 Use 2.0-2.2 eq. t-BuLi. The 2nd eq. reacts with the t-BuBr byproduct via E2 elimination. q2->sol1 < 2.0 eq. q2->q3 ≥ 2.0 eq. sol1->q3 sol2 Use n-BuLi (1.1 eq). Accept potential for minor butylated byproduct. sol3 Flame-dry all glassware under vacuum. Use freshly distilled THF from Na/benzophenone ketyl. q3->sol3 Sub-optimal (e.g., oven-dried only) q4 Is your inert gas setup leak-proof? q3->q4 Rigorously sol4 Use a positive pressure of Ar/N2. Check all septa and joints for leaks. Use a bubbler to monitor flow. q4->sol4 Unsure / No end Consider titrating your organolithium reagent. It may have degraded. q4->end Yes, still failing

Sources

Reference Data & Comparative Studies

Validation

Analytical Performance Guide: 1H NMR Structural Validation of 4-Bromo-3-methylthiophene-2-carboxamide

Executive Summary 4-Bromo-3-methylthiophene-2-carboxamide is a critical pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and antitubercular agents.[1] Its structural validation presents specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methylthiophene-2-carboxamide is a critical pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and antitubercular agents.[1] Its structural validation presents specific analytical challenges due to the quadrupole moment of the bromine atom, the exchangeable nature of amide protons, and the high probability of regioisomeric impurities (e.g., 3-bromo-4-methyl isomers) arising from non-regioselective bromination during synthesis.

This guide objectively compares the analytical performance of DMSO-d₆ versus CDCl₃ solvent systems for this specific molecule. It establishes a self-validating protocol for differentiating the target molecule from its positional isomers using Nuclear Overhauser Effect (NOE) spectroscopy, ensuring high-fidelity structural assignment in drug development workflows.

Structural Analysis & Theoretical Spin System

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of a penta-substituted thiophene ring.[1][2]

  • Position 1: Sulfur (Heteroatom)[3]

  • Position 2: Carboxamide (-CONH₂): Strong Electron Withdrawing Group (EWG), anisotropic deshielding.

  • Position 3: Methyl (-CH₃): Weak Electron Donating Group (EDG), steric bulk.

  • Position 4: Bromine (-Br): EWG (Inductive), EDG (Resonance).

  • Position 5: Proton (-H): The sole aromatic proton, diagnostic for ring substitution patterns.

Visualization: Structural Connectivity

The following diagram outlines the atomic connectivity and critical through-space interactions (NOE) required for validation.

G Thiophene Thiophene Core C2 C2: Carboxamide (CONH2) Thiophene->C2 C3 C3: Methyl (CH3) Thiophene->C3 C4 C4: Bromine (Br) Thiophene->C4 C5 C5: Proton (H) Thiophene->C5 C2->C3 Ortho Sterics C3->C2 NOE Interaction (Diagnostic) C3->C4 Ortho C4->C5 Ortho

Figure 1: Structural connectivity of 4-Bromo-3-methylthiophene-2-carboxamide showing the critical diagnostic NOE interaction between the Methyl and Amide groups.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the NMR analysis of primary amides. Below is a comparison of the industry-standard CDCl₃ against the recommended DMSO-d₆.

Performance Data: DMSO-d₆ vs. CDCl₃[1][4][5]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Interpretation
Amide Proton Visibility Excellent. Sharp, distinct doublets or broad singlets downfield (7.0–8.0 ppm).[1]Poor. Broad, often invisible due to quadrupole broadening and fast exchange.DMSO forms strong H-bonds with -NH₂, "locking" them in place and slowing exchange.[1]
Solubility High. Dissolves polar amides effectively.Low to Moderate. Risk of precipitation or aggregation.Aggregation in CDCl₃ causes concentration-dependent chemical shifts, invalidating reference libraries.
Water Peak Interference Distinct peak at ~3.33 ppm.Distinct peak at ~1.56 ppm.[4]DMSO water peak is far from diagnostic aromatic signals; CDCl₃ water peak can overlap with methyl signals.
H5 Aromatic Shift ~7.80 ppm (Deshielded).~7.40 ppm.DMSO's polarity enhances the deshielding effect of the carbonyl group.
Expert Insight: The "Invisible" Amide Problem

In CDCl₃ , the amide protons often undergo rapid chemical exchange and rotation around the C-N bond. This results in extreme line broadening, sometimes causing the signal to disappear entirely into the baseline. In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor. This stabilizes the amide protons, slows the exchange rate, and typically resolves the two amide protons as two distinct peaks (due to restricted rotation) or one sharp signal, making integration (2H) reliable.

Recommendation: Always use DMSO-d₆ for quantitative purity assessment of this carboxamide.[1]

Detailed Spectral Interpretation (DMSO-d₆)

The Diagnostic Signals

The spectrum will display three distinct regions. The integration ratio must be 1:2:3 (H5 : NH₂ : CH₃).

Region A: The Amide Protons (δ 7.2 – 8.0 ppm)
  • Signal: Broad singlet or two distinct broad humps.

  • Integration: 2H.

  • Mechanistic Note: If two peaks appear, it indicates restricted rotation around the C(O)-N bond. The proton syn to the carbonyl oxygen is more deshielded than the anti proton.

Region B: The Thiophene Ring Proton H5 (δ ~7.6 – 7.9 ppm)
  • Signal: Sharp Singlet (s).

  • Fine Structure: May appear as a very fine quartet (J < 1.0 Hz) if the resolution is high enough to detect long-range coupling (⁴J) with the C3-Methyl group.[1]

  • Logic: This proton is at position 5.[5] It is adjacent to the Bromine at position 4.[6] The electron-withdrawing nature of the Br and the distant Carbonyl group deshields this proton significantly compared to unsubstituted thiophene (δ 7.3).

Region C: The Methyl Group (δ 2.2 – 2.4 ppm)
  • Signal: Singlet (s).

  • Integration: 3H.

  • Logic: Attached to an aromatic ring.[5][4][6][7] The shift is typical for aryl-methyls.[1]

Protocol: Differentiation from Regioisomers

A common synthetic impurity is 3-bromo-4-methylthiophene-2-carboxamide .[1] Both isomers have the same molecular weight and similar 1D NMR patterns (one aromatic singlet, one methyl singlet).

The Self-Validating System: NOE Difference Spectroscopy To prove you have the 4-bromo-3-methyl isomer (Target) and not the 3-bromo-4-methyl isomer (Impurity), you must perform a 1D NOE or 2D NOESY experiment.[1]

Experimental Workflow
  • Sample Prep: 10 mg sample in 0.6 mL DMSO-d₆. Degas to remove paramagnetic oxygen (optional but recommended for NOE).

  • Irradiation: Selectively irradiate the Methyl peak at ~2.3 ppm.

  • Observation: Observe which signals show enhancement.

Decision Matrix
Observation (Irradiate Methyl)Target Molecule (4-Br-3-Me)Isomer Impurity (3-Br-4-Me)
NOE to Amide (-NH₂) YES (Strong) NO
NOE to Aromatic H (H5) NO (Blocked by Br)YES (Strong)

Reasoning:

  • In the Target , the Methyl (C3) is spatially proximate to the Amide (C2). The Bromine at C4 blocks the Methyl from the H5 proton.

  • In the Isomer , the Methyl (C4) is spatially proximate to the H5 proton. The Bromine at C3 blocks the Methyl from the Amide.

Workflow Diagram

NOE_Logic Start Start: Irradiate Methyl Signal (~2.3 ppm) Check1 Observe NOE at Amide Region (7.2-8.0 ppm)? Start->Check1 Check2 Observe NOE at H5 Region (~7.8 ppm)? Check1->Check2 No Result_Target CONFIRMED: 4-Bromo-3-methyl (Target Molecule) Check1->Result_Target Yes (Proximity C3-C2) Check2->Result_Target No (Inconclusive/Check Prep) Result_Isomer IDENTIFIED: 3-Bromo-4-methyl (Regioisomer Impurity) Check2->Result_Isomer Yes (Proximity C4-C5)

Figure 2: Logical workflow for distinguishing regioisomers using NOE spectroscopy.

Experimental Protocol Standards

To ensure reproducibility and adherence to GLP (Good Laboratory Practice), follow these acquisition parameters.

Instrument: 400 MHz (or higher) NMR Spectrometer. Temperature: 298 K (25°C).

  • Solvent Selection: Use DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Concentration: 5–10 mg of analyte in 600 µL solvent. Note: High concentrations (>20 mg) may induce stacking, shifting aromatic peaks upfield.

  • Pulse Sequence:

    • 1D Proton: 30° pulse angle, 1-second relaxation delay (d1).

    • Scans: 16 scans minimum (64 recommended for detecting minor isomeric impurities).

  • Processing:

    • Apodization: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad amide peaks.

    • Baseline Correction: Polynomial fit (Bernstein) to flatten the baseline around the amide region.

References

  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry. [Link]

  • Compound Interest. (2015).[4] A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard Text for NOE Methodology).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for Pulse Sequences and NOE).

Sources

Comparative

Illuminating Molecular Architecture: A Comparative Guide to the Crystallography of 4-Bromo-3-methylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray cry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions that govern a compound's physical and biological properties. This guide focuses on 4-Bromo-3-methylthiophene-2-carboxamide, a substituted thiophene derivative with potential applications in medicinal chemistry.

While a definitive crystal structure for 4-Bromo-3-methylthiophene-2-carboxamide is not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1] or the Crystallography Open Database (COD), this guide will serve a dual purpose. First, it will provide a comprehensive, step-by-step experimental workflow for determining the crystal structure of this compound, from crystal growth to structure refinement. Second, it will offer a predictive comparative analysis of its likely structural features, drawing upon the known crystal structures of closely related thiophene carboxamide derivatives. This predictive approach, grounded in established crystallographic principles, will offer a robust hypothesis of the molecule's solid-state conformation and packing.

The Imperative of Structural Elucidation in Drug Design

The spatial arrangement of atoms in a molecule dictates its function. For a drug candidate, its conformation determines its ability to bind to a biological target, while its crystal packing influences crucial pharmaceutical properties such as solubility, stability, and bioavailability. Therefore, obtaining a single-crystal X-ray structure is a critical step in the rational design and development of new therapeutic agents.

A Practical Guide to Determining the Crystal Structure of 4-Bromo-3-methylthiophene-2-carboxamide

The process of determining a crystal structure can be broken down into several key stages. The following protocol outlines the standard procedures for a small organic molecule like 4-Bromo-3-methylthiophene-2-carboxamide.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step. For 4-Bromo-3-methylthiophene-2-carboxamide, a solid at room temperature, several common crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature. The key is to control the rate of evaporation to allow for the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

2. Crystal Selection and Mounting

Once suitable crystals are obtained, a single, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope. The crystal should be clear and free of defects. It is then mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (typically 100 K).

3. Data Collection: Capturing the Diffraction Pattern

The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern. Modern diffractometers automate this process, collecting a complete dataset of reflections.

4. Data Reduction and Structure Solution

The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal. The integrated intensities of the reflections are then used to solve the phase problem, a critical step in determining the electron density map of the molecule. Programs like SHELXT are commonly used for this purpose.

5. Structure Refinement: Fine-Tuning the Atomic Model

The initial atomic model obtained from the structure solution is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The software SHELXL is a widely used program for this refinement process. The quality of the final structure is assessed using metrics such as the R-factor.

Predictive Comparative Analysis: Insights from Structural Analogs

In the absence of a determined crystal structure for 4-Bromo-3-methylthiophene-2-carboxamide, we can infer its likely structural characteristics by examining the crystal structures of analogous compounds. For this analysis, we will consider the crystal structure of 2-thiophenecarboxamide (CSD refcode: THIAMD01) as a primary reference, along with general principles of molecular geometry and intermolecular interactions observed in other substituted thiophenes and primary carboxamides.

Molecular Conformation

The conformation of 4-Bromo-3-methylthiophene-2-carboxamide will be primarily determined by the orientation of the carboxamide group relative to the thiophene ring. In the crystal structure of 2-thiophenecarboxamide, the carboxamide group is nearly coplanar with the thiophene ring. This planarity is favored by conjugation between the pi-system of the thiophene ring and the amide group. It is highly probable that 4-Bromo-3-methylthiophene-2-carboxamide will also adopt a largely planar conformation.

The presence of the methyl group at the 3-position and the bromine atom at the 4-position may introduce minor steric hindrance, potentially causing a slight twist of the carboxamide group out of the thiophene plane. However, the energetic benefit of conjugation is likely to maintain a near-planar arrangement.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Bromo-3-methylthiophene-2-carboxamide will be dominated by hydrogen bonding interactions involving the primary carboxamide group. Primary carboxamides are known to form robust hydrogen-bonded networks. The most common motif is the R²₂(8) ring , where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds.[2] This is a highly stable and frequently observed synthon in the crystal structures of primary amides.

In addition to the strong N-H···O hydrogen bonds, other weaker interactions are expected to play a role in the overall crystal packing:

  • C-H···O and C-H···S interactions: The hydrogen atoms on the thiophene ring and the methyl group can participate in weak hydrogen bonds with the oxygen atom of the carboxamide group and the sulfur atom of a neighboring thiophene ring.

  • Halogen bonding: The bromine atom at the 4-position is a potential halogen bond donor and could interact with the oxygen or nitrogen atoms of the carboxamide group or the sulfur atom of the thiophene ring of an adjacent molecule.

  • π-π stacking: The planar thiophene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these various intermolecular forces will determine the final three-dimensional arrangement of the molecules in the crystal.

Comparative Data Table

The following table provides a comparison of expected crystallographic parameters for 4-Bromo-3-methylthiophene-2-carboxamide based on the analysis of 2-thiophenecarboxamide and general structural principles.

Parameter2-Thiophenecarboxamide (THIAMD01)4-Bromo-3-methylthiophene-2-carboxamide (Predicted)
Molecular Formula C₅H₅NOSC₆H₆BrNOS
Molecular Weight 127.17220.09
Crystal System OrthorhombicMonoclinic or Orthorhombic (likely)
Space Group Pna2₁Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Bond Lengths (Å)
C=O~1.24~1.24
C-N~1.33~1.33
Thiophene C-S~1.71~1.71
Thiophene C-Br-~1.85-1.90
Key Bond Angles (°)
O-C-N~123~123
Dominant Intermolecular Interaction N-H···O hydrogen bonding (R²₂(8) motif)N-H···O hydrogen bonding (likely R²₂(8) motif)
Other Potential Interactions C-H···O, C-H···SC-H···O, C-H···S, Halogen bonding (Br···O/N/S), π-π stacking

Visualizing the Possibilities

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_workflow Single-Crystal X-ray Diffraction Workflow Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Data Collection Data Collection Crystal Selection->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

cluster_molecule 4-Bromo-3-methylthiophene-2-carboxamide mol mol cluster_packing Predicted Intermolecular Interactions Molecule A Molecule A Molecule B Molecule B Molecule A->Molecule B N-H...O Hydrogen Bond (R2-2(8) motif) Molecule C Molecule C Molecule A->Molecule C Halogen Bond (Br...O/N/S) Molecule B->Molecule C pi-pi Stacking

Caption: Predicted key intermolecular interactions for 4-Bromo-3-methylthiophene-2-carboxamide.

Conclusion

While the definitive crystal structure of 4-Bromo-3-methylthiophene-2-carboxamide remains to be determined, this guide provides a comprehensive framework for its elucidation. By following the detailed experimental protocol, researchers can obtain the high-quality crystallographic data necessary for a complete structural analysis. Furthermore, the predictive comparison with known structures offers valuable insights into the likely conformation and intermolecular interactions of this molecule. The expected planarity, driven by conjugation, and the formation of robust hydrogen-bonded networks, characteristic of primary carboxamides, are key features to anticipate. The presence of bromine and methyl substituents adds further complexity and potential for halogen bonding and steric effects that will be fascinating to unravel. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of compounds, aiding in the future design of novel molecules with tailored functionalities.

References

  • Crystallography Open Database. (n.d.). Retrieved February 15, 2026, from [Link]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120–126. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxamide. Retrieved February 15, 2026, from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380–388. [Link]

  • Vasu, K. A. N., Deepak, C., & Mohan, S. (2003). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1953–o1955. [Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573. [Link]

Sources

Validation

Validation of PTP1B Inhibition by Thiophene Carboxamide Analogs

Executive Summary: The Selectivity Challenge Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes (T2D) and obesity due to its negative regulation of insulin and leptin signaling....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes (T2D) and obesity due to its negative regulation of insulin and leptin signaling.[1] However, the development of clinically viable inhibitors has been stalled by a critical "selectivity paradox": the PTP1B active site is nearly identical to that of T-cell Protein Tyrosine Phosphatase (TCPTP).[2]

Inhibiting TCPTP causes severe immune defects (e.g., bone marrow suppression), making selectivity the primary metric for validation.

This guide evaluates Thiophene Carboxamide Analogs , a privileged scaffold class designed to bridge the active site and unique secondary binding pockets (Site B), offering a solution to the bioavailability and selectivity issues plaguing traditional phosphotyrosine mimetics.

Mechanistic Rationale & Logic

Why Thiophene Carboxamides?

Traditional PTP1B inhibitors (e.g., difluoromethylphosphonates) are highly charged, resulting in poor cell permeability. Thiophene carboxamides utilize a bidentate binding mode :

  • The Thiophene Core: Acts as a hydrophobic scaffold that positions the inhibitor within the active site.

  • The Carboxamide Linker: Facilitates crucial hydrogen bonding with Asp48 and Arg254 , residues critical for catalysis.

  • Distal Substituents: Extend into the "Site B" region (non-catalytic aryl phosphate binding site), where PTP1B and TCPTP residues diverge, conferring selectivity.

Signaling Pathway Context

To validate inhibition, one must understand the downstream effects. PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the signal.[3] Inhibition restores this pathway.

InsulinSignaling cluster_legend Mechanism Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1/2 IR->IRS Tyrosine Phosphorylation PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS Dephosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT (PKB) PI3K->AKT Activates Glucose Glucose Uptake (GLUT4) AKT->Glucose Translocation Inhibition of PTP1B restores IR/IRS signaling Inhibition of PTP1B restores IR/IRS signaling

Figure 1: PTP1B acts as a brake on the insulin signaling cascade.[1] Effective inhibitors must demonstrate restored phosphorylation of IR and AKT.

Comparative Performance Analysis

The following table contrasts a representative optimized Thiophene Carboxamide (e.g., Analog P28/5b) against standard reference inhibitors.

Table 1: Performance Metrics of Thiophene Carboxamides vs. Alternatives

FeatureThiophene Carboxamide (Optimized)Suramin (Standard Control)Thiazolidinedione (TZD) DerivativeUrsolic Acid
Primary Mechanism Competitive / Mixed (Bidentate)Competitive (Broad Spectrum)CompetitiveAllosteric
Potency (IC50) 2.1 - 5.2 µM ~1.5 µM~5.0 µM~3 - 10 µM
Selectivity (PTP1B/TCPTP) High (~6-15 fold) Low (Non-selective)Moderate (~2-4 fold)High
Cell Permeability Moderate to High (Lipophilic core)Very Low (Large, Polyanionic)HighModerate
Reversibility ReversibleReversibleReversibleReversible
Key Advantage Selectivity + Bioavailability Balance High Potency ReferenceEstablished Safety ProfileSpecificity
Primary Limitation Solubility can be variableOff-target effects (YopH, G-proteins)PPAR

activity (Side effects)
Weak potency

Expert Insight: While Suramin is more potent in cell-free assays, its inability to cross cell membranes and lack of selectivity makes it a poor drug candidate. Thiophene carboxamides sacrifice slight potency for the critical ability to enter the cell and distinguish between PTP1B and TCPTP.

Experimental Validation Protocols

To validate a new thiophene carboxamide analog, you must prove enzymatic inhibition , mechanism of action , and cellular target engagement .

Workflow Visualization

ValidationWorkflow Step1 1. Enzymatic Screen (pNPP Assay) Step2 2. Kinetic Profiling (Lineweaver-Burk) Step1->Step2 If IC50 < 10µM Step3 3. Selectivity Panel (vs TCPTP, SHP2) Step2->Step3 Confirm Mode Step4 4. Cellular Assay (Western Blot: p-AKT) Step3->Step4 If Selectivity > 5x Decision Go / No-Go Step4->Decision

Figure 2: Step-wise validation pipeline for PTP1B inhibitors.

Protocol 1: High-Throughput Enzymatic Screen (pNPP Assay)

Objective: Determine the IC50 of the analog using a colorimetric readout.

Reagents:

  • Enzyme: Recombinant Human PTP1B (catalytic domain, residues 1-322).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (Dithiothreitol). Note: DTT is crucial to prevent oxidation of the catalytic Cys215.

Procedure:

  • Preparation: Dilute PTP1B to 0.5 µg/mL in assay buffer. Prepare serial dilutions of the Thiophene Carboxamide analog in DMSO (Final DMSO < 1%).

  • Incubation: Mix 10 µL of inhibitor + 80 µL of enzyme solution in a 96-well plate. Incubate for 15 mins at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µL of pNPP (Final conc: 2 mM, approx. Km).[4]

  • Measurement: Monitor absorbance at 405 nm continuously for 10 minutes (kinetic mode) or stop after 30 mins with 1N NaOH (endpoint mode).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol 2: Kinetic Characterization (Mode of Inhibition)

Objective: Distinguish between competitive (active site) and mixed/non-competitive (allosteric) inhibition.

Procedure:

  • Perform the pNPP assay using four fixed concentrations of the inhibitor (e.g., 0, 0.5x, 1x, and 2x IC50).

  • For each inhibitor concentration, vary the substrate (pNPP) concentration (e.g., 0.25 to 10 mM).

  • Data Processing: Generate a Lineweaver-Burk Plot (1/V vs. 1/[S]).

    • Competitive: Lines intersect at the Y-axis (Vmax unchanged, Km increases). Typical for Thiophene Carboxamides.[5]

    • Non-Competitive: Lines intersect at the X-axis (Km unchanged, Vmax decreases).

    • Mixed: Lines intersect in the second quadrant.

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm the inhibitor crosses the membrane and enhances insulin signaling in HepG2 or CHO-K1/hIR cells.

Procedure:

  • Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with the Thiophene Carboxamide (10-50 µM) for 1-2 hours.

  • Stimulation: Stimulate with Insulin (10 nM) for exactly 5-10 minutes.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitor Cocktails (Vanadate/NaF).

  • Detection: Perform Western Blot.

    • Primary Antibodies: Anti-p-IR (Tyr1162/1163), Anti-p-AKT (Ser473).

    • Loading Control: Anti-Total AKT or Anti-GAPDH.

  • Validation Criteria: A valid inhibitor must show a dose-dependent increase in p-IR and p-AKT bands compared to the Insulin-only control.

References

  • Zhang, Z. Y. (2002).[6] Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development.[1][2][6] Annual Review of Pharmacology and Toxicology. Link

  • Bhattarai, B. R., et al. (2020).[7] Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents.[1][6][8] Medicinal Chemistry Research. Link

  • Liu, S., et al. (2008). Discovery of novel thiophene-2-carboxamide derivatives as potent and selective PTP1B inhibitors.[9] Bioorganic & Medicinal Chemistry Letters. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry. Link

  • Cui, J., et al. (2017).[9] Design, synthesis, in silico and in vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity.[9] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

Comparative Guide: IR Characteristic Bands of Thiophene Amides

This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for thiophene amide bonds, specifically contrasting them with their benzene analogues (benzamides). It is designed for medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for thiophene amide bonds, specifically contrasting them with their benzene analogues (benzamides). It is designed for medicinal chemists and analytical scientists requiring precise structural validation.

Executive Summary: The Spectral Fingerprint

Thiophene amides are common bioisosteres for benzamides in drug discovery. While both share the characteristic Amide I and II bands, the electron-rich nature of the thiophene ring induces diagnostic frequency shifts.

Quick Reference: Thiophene-2-Carboxamide vs. Benzamide (Solid State/ATR)

Vibrational ModeBenzamide (Standard)Thiophene-2-CarboxamideThiophene-3-Carboxamide
Amide I (

)
1655 – 1660 cm⁻¹1625 – 1645 cm⁻¹ 1650 – 1665 cm⁻¹
Amide II (

)
1620 – 1640 cm⁻¹1530 – 1560 cm⁻¹ 1540 – 1570 cm⁻¹
Ring Breathing (

)
1580 – 1600 cm⁻¹1500 – 1530 cm⁻¹ 1510 – 1540 cm⁻¹
C–S Stretch (

)
N/A600 – 850 cm⁻¹ (Weak/Mixed)600 – 850 cm⁻¹

Key Insight: The Amide I band in 2-substituted thiophenes is typically redshifted (lower wavenumber) by 10–30 cm⁻¹ compared to benzamides due to the superior electron-donating resonance (+M effect) of the sulfur atom, which increases the single-bond character of the carbonyl.

Mechanistic Analysis: Electronic Effects on Wavenumbers

To interpret the spectra accurately, one must understand the causality behind the shifts. The position of the amide on the thiophene ring (2- vs. 3-position) fundamentally alters the conjugation pathway.

The Thiophene Effect (2-Position)

Thiophene is


-excessive compared to benzene. When the amide carbonyl is attached at the C2 position, the sulfur atom's lone pair can effectively participate in resonance structures that delocalize electron density onto the carbonyl oxygen.
  • Result: The C=O bond order decreases.[1]

  • Spectral Outcome: Lower force constant

    
     Lower frequency (
    
    
    
    cm⁻¹).
The Regioisomer Effect (3-Position)

At the C3 position, the resonance delocalization from the sulfur to the carbonyl is less direct and less effective than at C2. The C=O bond retains more double-bond character.

  • Result: The C=O bond is "stiffer" than in the 2-isomer.

  • Spectral Outcome: Higher frequency (

    
     cm⁻¹), often overlapping with benzamide ranges.
    
Visualization of Electronic Logic

electronic_effects Thiophene Thiophene Ring (Electron Rich / Pi-Excessive) Pos2 2-Position Substitution (Direct Conjugation with S) Thiophene->Pos2 Substituent Effect Pos3 3-Position Substitution (Cross-Conjugation / Weaker Resonance) Thiophene->Pos3 BondOrder2 Reduced C=O Bond Order (More Single Bond Character) Pos2->BondOrder2 +M Resonance BondOrder3 Retained C=O Bond Order (More Double Bond Character) Pos3->BondOrder3 Less Effective Resonance Shift2 Redshift: Amide I ~1625-1645 cm⁻¹ BondOrder2->Shift2 Lower Force Constant Shift3 Minimal Shift: Amide I ~1650-1665 cm⁻¹ BondOrder3->Shift3 Higher Force Constant

Figure 1: Logical flow of electronic effects determining Amide I frequency shifts in thiophene isomers.

Detailed Spectral Characterization

Amide I Band ( )

This is the most intense and diagnostic band.

  • Thiophene-2-carboxamide: Appears as a strong, broad peak centered around 1635 cm⁻¹ . In solid-state (KBr or ATR), hydrogen bonding may broaden this further, but the center of mass remains lower than the benzene analogue.

  • Differentiation: If you observe a sharp band >1660 cm⁻¹, suspect the 3-isomer or a lack of hydrogen bonding (dilute solution).

Amide II Band ( )[2]
  • Position: Typically 1530–1560 cm⁻¹ .

  • Intensity: Medium to Strong.[2][3]

  • Note: This band is highly sensitive to the physical state. In dilute solution (CHCl₃), it may shift to lower frequencies (~1510 cm⁻¹). In solid-state, it is distinct and often sharper than the Amide I band.

Thiophene Ring Vibrations (The Fingerprint)

To confirm the presence of the thiophene ring (distinguishing from furan or benzene), look for:

  • C=C Asymmetric Stretch: 1500–1530 cm⁻¹ . This is often a sharp peak appearing just below the Amide II band.

  • C–S Stretching: A band in the 600–850 cm⁻¹ region.[4] While often weak and mixed with C-H out-of-plane bends, it is a necessary confirmation of the sulfur heterocycle.

Experimental Protocol: Validated Acquisition

For drug development, reproducibility is paramount. The following protocol minimizes artifacts caused by polymorphism or hydration.

Methodology: ATR-FTIR (Attenuated Total Reflectance)
  • Sample Preparation:

    • Ensure the sample is a dry, fine powder. Thiophene amides are hygroscopic; moisture will broaden the Amide I band and create a confusing O-H envelope at 3400 cm⁻¹.

    • Validation Step: Dry sample in a vacuum oven at 40°C for 2 hours if O-H stretching is observed.

  • Acquisition Parameters:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 2 cm⁻¹ (Critical to resolve the Amide I shoulder from the C=C ring stretch).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing:

    • Apply ATR Correction (software algorithm) to account for penetration depth dependence on wavelength. This is crucial when comparing relative intensities of the low-frequency C-S bands vs. high-frequency N-H bands.

Workflow for Spectral Assignment

spectral_workflow Sample Solid Sample CheckOH Check 3200-3500 cm⁻¹ (N-H Region) Sample->CheckOH CheckCO Check 1600-1700 cm⁻¹ (Amide I) CheckOH->CheckCO Decision Is Amide I < 1650? CheckCO->Decision CheckCS Check 600-850 cm⁻¹ (C-S Stretch) Result2 Likely 2-Thiophene Decision->Result2 Yes Result3 Likely 3-Thiophene or Benzamide Decision->Result3 No Result2->CheckCS Confirm S Result3->CheckCS Confirm S

Figure 2: Decision tree for assigning thiophene amide regiochemistry via IR.

References

  • Vibrational Spectra and DFT Studies of 2-Thiophene Carboxylic Acid Source: IOSR Journal of Applied Chemistry

  • Infrared Spectra of Thiophene Derivatives Source: Bulletin of the University of Osaka Prefecture

  • Infrared Spectroscopy of Amides (St. Paul's College)

  • Thiophene-2-carboxamide, N,N-dihexyl- Spectrum Source: SpectraBase

  • Synthesis and IR Characterization of N-(3-cyanothiophen-2-yl)acetamide Source: ACS Omega

Sources

Validation

Elemental Analysis of Brominated Heterocycles: A Comparative Guide

Topic: Elemental Analysis Standards for Brominated Heterocyclic Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Introduction: The "Scaffold Proble...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Brominated Heterocyclic Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The "Scaffold Problem" in Drug Discovery

Brominated heterocyclic compounds (e.g., bromopyridines, bromoindoles, bromothiophenes) are ubiquitous in medicinal chemistry, primarily as precursors for Suzuki-Miyaura cross-couplings. However, they present a unique paradox: while they are essential synthetic intermediates, they are notoriously difficult to characterize via classical Elemental Analysis (EA).

The presence of bromine introduces two critical failure modes in combustion analysis:

  • Incomplete Combustion: Heterocyclic rings are often refractory (resistant to thermal decomposition). Bromine acts as a radical scavenger, potentially extinguishing the combustion flame prematurely, leading to low Carbon values.

  • Interference: High halogen content can corrode standard combustion tubes and interfere with the separation columns in automated CHNS analyzers, leading to "ghost peaks" or baseline drift affecting Nitrogen quantification.

This guide objectively compares the analytical standards and methodologies required to validate these challenging compounds, synthesizing protocols from automated flash combustion and classical Schöniger flask techniques.

The Standards Landscape: Primary vs. Matrix-Matched

To achieve the industry-standard ±0.4% tolerance , selecting the right calibration standard is as critical as the instrument parameters.

Table 1: Comparative Performance of Reference Standards
Standard CategoryCompoundFormulaRole & Suitability
Primary (General) Acetanilide

The Baseline. Excellent for calibrating C, H, and N. Limitation:[2] Contains no halogens; fails to account for combustion inhibition caused by Br.
Primary (Sulfur/N) BBOT

The Multi-Element Standard. High molecular weight, stable. Limitation: Expensive; lacks Bromine.
Halogen-Specific o-Bromobenzoic Acid

The Gold Standard for Br. Matrix-matches the analyte. The ortho-position bromine provides steric strain that mimics the combustion kinetics of functionalized heterocycles.
Working Standard Sulfanilamide

Daily QC. Good for N/S calibration but hygroscopic over time. Not recommended for hydrophobic brominated heterocycles.

Expert Insight: Do not rely solely on Acetanilide for brominated compounds. You must use a "bracket calibration" technique where o-Bromobenzoic acid is run as a Quality Control (QC) sample. If the instrument cannot recover the theoretical Br/C ratio of o-bromobenzoic acid within 0.3%, it will fail your unknown brominated heterocycle.

Method Comparison: Automated CHNS vs. Schöniger Flask

There are two dominant pathways for analyzing these compounds. The choice depends on whether you need high throughput (CHNS) or absolute halogen accuracy (Schöniger).

Method A: Automated Flash Combustion (Dumas Method)
  • Mechanism: Sample is encapsulated in tin, dropped into a combustion tube (900–1000°C) with an oxygen pulse. Gases (

    
    ) are separated via GC.
    
  • The Bromine Challenge:

    
     gas is heavy and corrosive. It can be trapped by the tungsten oxide packing or pass through to the detector, causing peak tailing.
    
  • Required Modification: Addition of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    )
    powder to the sample capsule is mandatory. These additives act as flux, supplying oxygen directly to the sample core and preventing the formation of refractory carbides.
Method B: Schöniger Oxygen Flask Combustion
  • Mechanism: Sample is wrapped in ashless paper, ignited in a closed flask filled with pure

    
    . Gases are absorbed into a solution (e.g., hydrazine/alkali) and analyzed via Potentiometric Titration or Ion Chromatography (IC).
    
  • The Bromine Advantage: This method isolates the halogen. There is no interference from Carbon or Nitrogen. It is the definitive method for calculating the exact %Br.

Table 2: Performance Matrix
FeatureAutomated CHNS (w/ Additives)Schöniger Flask + TitrationCombustion IC (CIC)
Precision (Br) Moderate (Indirect)High (Direct)Ultra-High
Throughput 5 mins/sample30 mins/sample15 mins/sample
Sample Size 1–3 mg10–20 mg5–10 mg
Interference High (Br affects N peak)Low (Matrix removed)Negligible
Best For: Routine Purity ConfirmationAbsolute %Br Determination Trace Impurity Analysis
Self-Validating Experimental Protocol

This workflow describes the optimized Automated CHNS procedure for a brominated heterocycle, incorporating the necessary self-validating steps.

Phase 1: Instrument Preparation
  • Conditioning: Run 3 "blank" tin capsules containing only the additive (

    
    ). This saturates the adsorption sites in the reduction column.
    
  • K-Factor Determination: Calibrate using Acetanilide (2 mg). Ensure linearity (

    
    ).
    
  • System Validation: Run o-Bromobenzoic Acid as an unknown.

    • Acceptance Criteria: Carbon % must be

      
      . If low, increase Oxygen pulse time by 5 seconds.
      
Phase 2: Sample Preparation (The "Sandwich" Technique)
  • Step 1: Tare a clean tin capsule on a microbalance (readability 0.001 mg).

  • Step 2: Add 5–10 mg of

    
     or 
    
    
    
    powder
    to the bottom of the capsule.
  • Step 3: Carefully add 1.5–2.5 mg of the brominated heterocycle directly onto the oxide powder.

    • Why? The oxide acts as an internal oxygen donor, ensuring the bromine does not extinguish the combustion of the carbon scaffold.

  • Step 4: Fold the capsule hermetically. Ensure no air is trapped (nitrogen blank).

Phase 3: Analysis & Calculation
  • Run the sample in triplicate.

  • Data Logic: If the Nitrogen values are inconsistent (high RSD), it indicates Bromine is breaking through the reduction tube. Replace the copper reduction filling immediately.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct method and additives based on sample volatility and halogen content.

EA_Workflow Start Start: Brominated Heterocycle Sample Volatility_Check Is Sample Volatile / Liquid? Start->Volatility_Check Liquid_Seal Use Cold Sealing (Indium/Tin) Volatility_Check->Liquid_Seal Yes Solid_Prep Standard Tin Capsule Volatility_Check->Solid_Prep No Halogen_Load Est. Bromine Content > 15%? Liquid_Seal->Halogen_Load Solid_Prep->Halogen_Load Method_CHNS Automated CHNS (Flash Combustion) Halogen_Load->Method_CHNS No (Trace Br) Additive_Step CRITICAL: Add V2O5 or WO3 (1:3 Ratio) Halogen_Load->Additive_Step Yes (High Br) Analysis Run Analysis Method_CHNS->Analysis Method_Flask Schöniger Flask (Oxygen Combustion) Additive_Step->Method_CHNS QC_Check QC: o-Bromobenzoic Acid Passes +/- 0.3%? Analysis->QC_Check Result_Pass Report Results (Acceptance +/- 0.4%) QC_Check->Result_Pass Yes Result_Fail Fail: Switch Method QC_Check->Result_Fail No (Incomplete Combustion) Result_Fail->Method_Flask Refractory Sample

Caption: Decision matrix for selecting sample preparation and analytical methods based on volatility and bromine content.

Acceptance Criteria & Troubleshooting

The scientific community (and most journals) adheres to the ±0.4% absolute difference rule between theoretical and experimental values.

  • Formula:

    
    
    
  • Common Failure Mode: Found %C is low, %N is high.

    • Cause: Formation of

      
       refractory carbides or 
      
      
      
      gas trapping.
    • Solution: Increase the combustion temperature to 1050°C and double the quantity of

      
       additive.
      
References
  • Royal Society of Chemistry. (2008).[3] CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Certificate of Analysis: Benzoic acid, 3-bromo-. Retrieved from [Link]

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit (Schöniger Method).[4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-3-methylthiophene-2-carboxamide

Executive Summary: The "Precautionary Principle" As researchers, we often handle niche intermediates where specific toxicological data is sparse. 4-Bromo-3-methylthiophene-2-carboxamide is a halogenated heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle"

As researchers, we often handle niche intermediates where specific toxicological data is sparse. 4-Bromo-3-methylthiophene-2-carboxamide is a halogenated heterocyclic building block.[1] While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications, the structural combination of a thiophene ring (potential metabolic toxicity), a bromine substituent (alkylating potential/heavy atom effect), and an amide group (hydrogen bonding/crystallinity) necessitates a higher tier of caution than simple salts or buffers.

Core Directive: Treat this compound as a potent sensitizer and respiratory irritant . All handling must occur under engineering controls that prevent inhalation of fine particulates.

Risk Assessment & Hazard Identification

Based on Structural Activity Relationships (SAR) of analogous brominated thiophenes (e.g., CAS 83933-17-9), the following GHS classifications are the operational baseline for risk management.

Hazard ClassGHS CodeHazard StatementOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Do not touch face/mouth. Wash hands immediately after doffing gloves.
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]Thiophenes are lipophilic; they can penetrate the stratum corneum.
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Fine dusts are abrasive and chemically reactive with mucous membranes.
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3][5]CRITICAL: Inhalation of dust is the primary exposure vector during weighing.

Personal Protective Equipment (PPE) Matrix

Effective PPE is not just about "wearing gear"; it is about selecting materials that resist specific chemical permeation.

A. Hand Protection (The Double-Glove Protocol)
  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil). Acts as a second skin.

  • Secondary Layer (Outer): Nitrile or Neoprene (Extended Cuff).

  • Why? Brominated organics can degrade latex. Nitrile offers superior chemical resistance to halogenated heterocycles. The outer glove is sacrificial—change it immediately if splashed.

B. Respiratory & Eye Protection
  • Standard Operation: Safety glasses with side shields + Fume Hood (No respirator needed if hood is functional).

  • Spill Cleanup/Outside Hood: NIOSH-approved N95 or P100 particulate respirator.

  • Eye Note: If working with large quantities (>5g) where dust generation is high, switch from safety glasses to unvented chemical goggles to prevent dust entry from the sides.

C. Body Protection
  • Lab Coat: 100% Cotton or Nomex/Kevlar blend. Avoid synthetic blends (polyester) which can melt into the skin if a fire occurs (thiophenes are combustible).

  • Footwear: Closed-toe, non-perforated leather or composite shoes.

Engineering Controls & Operational Workflow

The "Static" Problem

Amide-functionalized solids like 4-Bromo-3-methylthiophene-2-carboxamide often carry high static charges, causing the powder to "jump" or cling to spatulas, increasing inhalation risk.

Step-by-Step Handling Protocol
  • Preparation:

    • Activate Fume Hood.[6][7] Ensure face velocity is 0.5 m/s (100 fpm) .

    • Place an anti-static gun or ionizer inside the hood if available.

    • Line the work surface with an absorbent, plastic-backed mat (absorbs spills, prevents dust spread).

  • Weighing:

    • Do not weigh directly on the balance pan. Use a tared scintillation vial or weighing boat.

    • Technique: Use a disposable anti-static spatula. If the powder is "flighty," gently mist the air (not the chemical) in the hood with water to increase humidity and reduce static.

  • Solubilization (Reaction Setup):

    • Add solvent (e.g., DMF, DMSO, DCM) slowly.

    • Caution: Halogenated thiophenes can exhibit mild exotherms upon dissolution in polar aprotic solvents.

    • Ensure the vessel is vented (needle bleed) if heating is applied.

  • Decontamination:

    • Wipe down the balance and surrounding area with a solvent-dampened tissue (Ethanol or Isopropanol) immediately after use.

    • Dispose of the tissue as solid hazardous waste , not regular trash.

Visual Decision Tree: Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.

SafetyProtocol Start Start: Handling 4-Bromo-3-methylthiophene-2-carboxamide RiskCheck Risk Assessment: Is the solid fine/dusty? Start->RiskCheck HoodCheck Check Engineering Controls: Fume Hood Velocity > 0.5 m/s? RiskCheck->HoodCheck Yes (Assume High Risk) Stop STOP: Maintenance Required HoodCheck->Stop No PPE Don PPE: Nitrile Gloves (x2) + Lab Coat + Safety Glasses HoodCheck->PPE Yes Weighing Weighing Procedure: Use Anti-static methods PPE->Weighing Solvent Solubilization: Watch for Exotherm Weighing->Solvent Waste Disposal: Segregate into Halogenated Waste Solvent->Waste

Figure 1: Operational safety workflow for handling halogenated thiophene intermediates. Note the critical "Stop" point if engineering controls fail.

Disposal & Environmental Compliance

Proper disposal is legally mandated and environmentally critical due to the Bromine (Br) atom.

  • Waste Stream Classification:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol waste).

    • MUST go into the Halogenated Organic Waste stream.

    • Reasoning: Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HBr/HCl). Mixing streams complicates this process and incurs heavy fines.

  • Solid Waste:

    • Contaminated gloves, weighing boats, and paper towels must be bagged in a clear, labeled hazardous waste bag (e.g., "Solid Debris Contaminated with Halogenated Organics").

  • Spill Response:

    • Small Spill (<5g): Cover with absorbent pads. Wipe with DCM or Acetone. Place all materials in the Halogenated Solid Waste container.

    • Large Spill: Evacuate the immediate area. Allow dust to settle. Personnel wearing N95 respirators should clean up using a HEPA vacuum or wet-wiping method.

References

  • PubChem . Compound Summary: Thiophene-2-carboxamide derivatives. National Library of Medicine. Retrieved from [Link]

  • UBC Risk Management . Halogenated vs. Non-Halogenated Solvent Disposal Guidelines. University of British Columbia. Retrieved from [Link]

Sources

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